molecular formula C5H8ClNO3 B7770761 N-Chloroacetyl-DL-alanine CAS No. 67206-15-9

N-Chloroacetyl-DL-alanine

Número de catálogo: B7770761
Número CAS: 67206-15-9
Peso molecular: 165.57 g/mol
Clave InChI: HTAQFYLADZNZHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Chloroacetyl-DL-alanine is a useful research compound. Its molecular formula is C5H8ClNO3 and its molecular weight is 165.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[(2-chloroacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922842
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-32-5, 67206-15-9, 691-80-5
Record name N-(2-Chloroacetyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chloroacetyl-D,L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC270555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Chloro-1-hydroxyethylidene)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-chloroacetyl-D,L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N-Chloroacetyl-DL-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Chloroacetyl-DL-alanine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthetic methodology, outlines a detailed experimental protocol, and presents a thorough characterization profile with tabulated data and spectroscopic analysis.

Introduction

This compound is a derivative of the amino acid alanine, featuring a chloroacetyl group attached to the nitrogen atom. This functionalization introduces a reactive electrophilic site, making it a versatile building block for the synthesis of a wide range of compounds, including enzyme inhibitors, peptide modifications, and other targeted therapeutic agents. The presence of the chiral center from the alanine backbone also offers opportunities for stereoselective synthesis.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of DL-alanine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow, starting from the commercially available reactants and resulting in the purified final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DL_Alanine DL-Alanine Reaction Schotten-Baumann Reaction (0-5 °C) DL_Alanine->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent System (e.g., Dichloromethane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol is adapted from established procedures for the N-acylation of amino acids.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, for pH adjustment)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of DL-Alanine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve DL-alanine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Chloroacetyl Chloride Solution: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane.

  • Acylation Reaction: Add the chloroacetyl chloride solution dropwise to the rapidly stirred DL-alanine solution over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. Simultaneously, add a 4 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash it with a small portion of dichloromethane. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with three portions of ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain pure this compound as a white crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections provide typical characterization data.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₈ClNO₃
Molecular Weight 165.57 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 124-127 °C[2]
CAS Number 1190-32-5[1]
Purity >98% (by titration)[2]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet1H-NH-
~4.3Quintet1H-CH(CH₃)-
~4.1Singlet2H-CH₂Cl
~1.4Doublet3H-CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~174-COOH
~166-C=O (amide)
~49-CH(CH₃)-
~43-CH₂Cl
~17-CH₃

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or using an ATR accessory.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Broad, StrongO-H stretch (carboxylic acid)
~3280MediumN-H stretch (amide)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)
~780MediumC-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

Adduct IonCalculated m/z
[M+H]⁺166.0265
[M+Na]⁺188.0085
[M-H]⁻164.0119

A potential fragmentation pathway in mass spectrometry is the loss of the chloroacetyl group or cleavage of the amide bond.

Logical Relationships in Characterization

The confirmation of the structure of this compound relies on the correlation of data from multiple analytical techniques.

Characterization_Logic cluster_synthesis Synthesis cluster_techniques Analytical Techniques cluster_information Derived Information cluster_confirmation Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS MP Melting Point Synthesis->MP Structure Molecular Structure (Connectivity) NMR->Structure Functional_Groups Functional Groups (-COOH, -NHCO-, -CH₂Cl) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Purity Purity MP->Purity Confirmation Confirmed Structure of This compound Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation Purity->Confirmation

Caption: Logical flow for the structural confirmation of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The Schotten-Baumann reaction offers a reliable and high-yielding route to this important building block. The comprehensive characterization data, including physical properties and spectroscopic analyses, are crucial for ensuring the quality and identity of the synthesized compound for its application in research and drug development. Researchers and scientists can utilize the information presented herein to confidently synthesize and verify this compound for their specific needs.

References

N-Chloroacetyl-DL-alanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1190-32-5

This technical guide provides an in-depth overview of N-Chloroacetyl-DL-alanine, a synthetic amino acid derivative. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis, peptide chemistry, and drug development. This document compiles available data on its physicochemical properties, synthesis, and applications, and includes detailed experimental protocols and visualizations to support its practical use in a laboratory setting.

Physicochemical and Spectroscopic Data

This compound is a white, solid compound at room temperature.[1] As a derivative of the racemic amino acid DL-alanine, it incorporates a chloroacetyl group attached to the alpha-amino group. This modification makes it a useful building block in various synthetic applications.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 1190-32-5[1][2]
Molecular Formula C₅H₈ClNO₃[2][3]
Molecular Weight 165.57 g/mol [2][3]
IUPAC Name 2-[(2-chloroacetyl)amino]propanoic acid[3]
Appearance White solid[1]
Melting Point 125 °C[1]
Purity ≥98.0%[1][4]
SMILES CC(C(=O)O)NC(=O)CCl[4]
InChI InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)[3]
Table 2: Spectroscopic Data References
Spectrum TypeAvailability / Source
¹H NMR Available[5]
¹³C NMR Available[5]
FTIR Available[3][5]
Raman Available[3][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of DL-alanine with chloroacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is conducted under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride. An aqueous, buffered system is reported to be effective for the chemoselective N-chloroacetylation of amino acids.

Experimental Protocol: Synthesis via N-acylation

This protocol is adapted from general procedures for the N-chloroacetylation of amino acids in an aqueous medium.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or a suitable phosphate buffer (e.g., 0.1 M, pH ~9-10)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Standard laboratory glassware (beaker, dropping funnel, etc.)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a beaker, dissolve DL-alanine (1.0 equivalent) in deionized water or a pre-cooled 0.1 M phosphate buffer. Cool the solution to 0-5 °C using an ice bath and stir continuously.

  • pH Adjustment: If using water, slowly add an aqueous solution of NaOH to raise the pH of the alanine solution to approximately 9-10. This deprotonates the amino group, increasing its nucleophilicity.

  • Acylation: Slowly add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cold, stirring solution. Throughout the addition, carefully monitor the pH and maintain it between 9 and 10 by adding small portions of NaOH solution as needed. The reaction is exothermic, so a slow addition rate is crucial to maintain the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Work-up and Isolation:

    • Once the reaction is complete (can be monitored by TLC), cool the mixture again in an ice bath.

    • Slowly acidify the solution to a pH of approximately 2 with dilute HCl.

    • The this compound product will precipitate out of the solution as a white solid.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified product under a vacuum to obtain the final this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification A Dissolve DL-Alanine in aqueous NaOH or buffer B Cool to 0-5 °C A->B C Slowly add Chloroacetyl Chloride B->C D Maintain pH 9-10 C->D while adding E Stir for 1-2 hours at room temperature D->E F Acidify with HCl to pH 2 E->F G Precipitate forms F->G H Filter and wash with cold water G->H I Recrystallize and dry H->I J Final Product: This compound I->J

Caption: A flowchart of the synthesis of this compound.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetyl group, makes it a versatile reagent.

  • Peptide Synthesis: As an amino acid derivative, it can be incorporated into peptide chains.[2] The chloroacetyl group can serve as a handle for further chemical modifications or as a reactive group for cross-linking studies.

  • Chemical Probe and Inhibitor Development: The electrophilic nature of the chloroacetyl group makes it a potential covalent modifier of nucleophilic residues (such as cysteine or histidine) in proteins. While no specific biological targets for this compound have been identified in the available literature, related compounds like N-ω-chloroacetyl-l-ornithine have been shown to act as competitive enzyme inhibitors. This suggests a potential application in the design of targeted covalent inhibitors.

  • General Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, including heterocyclic compounds and other modified amino acids.

Logical Relationship Diagram for Applications

Applications Applications of this compound cluster_chem Chemical Synthesis cluster_bio Potential Biological Applications A This compound B Peptide Synthesis A->B incorporation C Heterocycle Synthesis A->C precursor D Modified Amino Acid Synthesis A->D precursor E Covalent Chemical Probes B->E leads to F Enzyme Inhibitor Design B->F leads to

Caption: Potential applications derived from the structure of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary role appears to be that of a synthetic intermediate rather than a bioactive molecule itself. Further research would be required to explore any potential biological effects.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 1190-32-5) is a readily synthesizable amino acid derivative with established physicochemical properties. Its primary utility lies in its role as a versatile building block for chemical synthesis, particularly in the field of peptide chemistry. The presence of a reactive chloroacetyl group provides a site for further functionalization, suggesting potential, yet unexplored, applications in the development of chemical probes and covalent inhibitors. While no specific biological activity has been reported, its structural features warrant further investigation by researchers in medicinal chemistry and chemical biology. The protocols and data presented in this guide are intended to facilitate the use of this compound in future research endeavors.

References

An In-depth Technical Guide to the Spectral Data of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for N-Chloroacetyl-DL-alanine, a derivative of the amino acid alanine. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure

IUPAC Name: 2-[(2-chloroacetyl)amino]propanoic acid[1]

Molecular Formula: C₅H₈ClNO₃[1]

Molecular Weight: 165.57 g/mol [2]

Structure:

Spectral Data

While experimental spectra for this compound are available in databases such as SpectraBase, this guide presents predicted data based on the compound's structure and known spectral correlations for its functional groups.[3] These tables provide expected chemical shifts and absorption frequencies to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-α (CH)4.4 - 4.6Quartet (q)~7.2
H-β (CH₃)1.4 - 1.6Doublet (d)~7.2
H-γ (CH₂)4.1 - 4.3Singlet (s)N/A
NH (Amide)7.5 - 8.5Broad Singlet (br s)N/A
OH (Carboxylic Acid)10.0 - 12.0Broad Singlet (br s)N/A

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 185[4][5]
C=O (Amide)165 - 175[5]
C-α (CH)48 - 55
C-β (CH₃)16 - 22
C-γ (CH₂)40 - 45[4]

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and can vary depending on the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3200 - 3400N-H (Amide)Stretching
2500 - 3300O-H (Carboxylic Acid)Stretching (broad)
1700 - 1725C=O (Carboxylic Acid)Stretching
1630 - 1680C=O (Amide I band)Stretching[6]
1515 - 1570N-H (Amide II band)Bending[6]
1210 - 1320C-O (Carboxylic Acid)Stretching
600 - 800C-ClStretching

Note: Peak positions can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Predicted Mass Spectrometry Data

m/zIonDescription
165/167[M]⁺Molecular ion peak (isotopic pattern due to ³⁵Cl and ³⁷Cl)
120/122[M - COOH]⁺Loss of the carboxylic acid group
88[M - CH₂Cl]⁺Loss of the chloroacetyl group
74[CH(CH₃)COOH]⁺Alanine fragment
44[COOH]⁺Carboxyl fragment

Note: Fragmentation patterns can vary significantly depending on the ionization technique used (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a solid organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The spectral width is typically set to 200-220 ppm.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0 ppm).

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum: Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization into the ion source.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data FTIR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Analysis Data Interpretation & Structure Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chloroacetyl-DL-alanine is a derivative of the amino acid alanine, characterized by the presence of a chloroacetyl group attached to the amino group. This modification imparts specific chemical properties that are of interest in various research and development contexts, including its use as a synthetic intermediate in the preparation of more complex molecules and its potential as a biologically active compound. Understanding the solubility and stability of this compound is paramount for its effective application, ensuring optimal conditions for its storage, handling, and use in experimental and manufacturing processes.

This technical guide provides a comprehensive overview of the available data and expected properties concerning the solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into its physicochemical characteristics, detailed experimental protocols for its analysis, and visualizations of key processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various solvent systems and under different environmental conditions.

PropertyValueReference
Molecular Formula C5H8ClNO3[1]
Molecular Weight 165.57 g/mol [2]
CAS Number 1190-32-5[3]
Appearance White to almost white powder/crystal[3]
Melting Point 125 °C[3]
pKa (Predicted) 3.26 ± 0.10[1]
XLogP3-AA (Predicted) -0.4[1]

Solubility

The solubility of a compound is a critical parameter for its application in solution-based assays, formulations, and synthetic reactions. While specific quantitative solubility data for this compound in a range of solvents is not extensively reported in the literature, its structural similarity to other N-acetylated amino acids allows for informed predictions. As an amino acid derivative, its solubility is expected to be influenced by the polarity of the solvent, pH, and temperature.

General Solubility Profile

This compound is anticipated to exhibit good solubility in polar protic solvents such as water, owing to the presence of the carboxylic acid and amide functional groups capable of hydrogen bonding. Its solubility in organic solvents will likely vary based on the solvent's polarity.

Estimated Solubility Data

Table 2 provides estimated solubility values for this compound in common laboratory solvents, based on data for structurally similar compounds like N-acetyl-DL-alanine and general principles of amino acid derivative solubility. It is crucial to note that these are estimates and empirical determination is recommended for precise applications.

SolventTemperature (°C)Estimated Solubility (g/L)Basis for Estimation
Water25Moderately Soluble (e.g., 10-50)Based on the high water solubility of alanine and N-acetylalanine.[4][5] The chloroacetyl group may slightly decrease water solubility compared to an acetyl group.
Ethanol25Slightly Soluble (e.g., 1-10)Amino acids and their N-acetylated derivatives generally show lower solubility in alcohols compared to water.[6]
Methanol25Slightly to Moderately Soluble (e.g., 5-20)Methanol is more polar than ethanol, suggesting potentially higher solubility.[7]
Dimethyl Sulfoxide (DMSO)25Soluble (e.g., >50)DMSO is a polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including amino acid derivatives.[8]

Stability

The stability of this compound is a key determinant of its shelf-life and its suitability for use in various applications. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis, and is often influenced by factors such as pH, temperature, and the presence of light.

Hydrolytic Stability

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield chloroacetic acid and DL-alanine. The rate of hydrolysis is expected to be pH-dependent, with increased rates at pH values significantly deviating from neutral.

Thermal Stability

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can promote degradation, potentially leading to decomposition. The provided melting point of 125 °C suggests a limit for its thermal stability in the solid state.[3]

Photostability

Exposure to light, particularly UV radiation, can potentially induce degradation of organic molecules. While specific photostability data for this compound is not available, it is generally good practice to store such compounds protected from light.

Potential Degradation Pathways

The primary degradation pathway for this compound is likely to be the hydrolysis of the amide bond. Another potential degradation route could involve the nucleophilic substitution of the chlorine atom. A simplified potential degradation pathway is illustrated in the visualizations section.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and the assessment of stability for this compound.

Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by quantification of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the determined concentration and the dilution factor.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2 and keep at room temperature.

    • Thermal Degradation: Expose the solid compound or the stock solution to a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC-MS method to quantify the remaining this compound and to identify and characterize any degradation products.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and a potential degradation pathway for this compound.

G cluster_workflow Solubility Determination Workflow start Start: Excess Solute in Solvent equilibration Equilibration (Shaking at Constant T) start->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation filtration Filtration of Supernatant centrifugation->filtration analysis Quantification (e.g., HPLC) filtration->analysis end End: Solubility Value analysis->end

Solubility Determination Workflow

G cluster_forced_degradation Forced Degradation Study Workflow cluster_outcomes Outcomes start This compound Sample stress Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sampling Time-Point Sampling stress->sampling analysis Analysis by Stability-Indicating Method (e.g., HPLC-MS) sampling->analysis quantification Quantification of Parent Compound analysis->quantification identification Identification of Degradation Products analysis->identification pathway Elucidation of Degradation Pathway identification->pathway

Forced Degradation Study Workflow

G cluster_degradation_pathway Potential Degradation Pathway of this compound cluster_products Degradation Products parent This compound C5H8ClNO3 product1 DL-Alanine C3H7NO2 parent->product1 Hydrolysis product2 Chloroacetic Acid C2H3ClO2 parent->product2 Hydrolysis

Potential Degradation Pathway

References

N-Chloroacetyl-DL-alanine: A Technical Guide for Covalent Modification in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Chloroacetyl-DL-alanine, an electrophilic derivative of the amino acid alanine. This document details its chemical properties, synthesis, and primary application as a covalent modifier of proteins, offering insights for its use in biochemical research and as a potential scaffold in drug discovery.

Introduction to this compound

This compound is a modified amino acid in which a chloroacetyl group is attached to the nitrogen atom of the racemic mixture of alanine. This addition transforms the otherwise inert amino acid into a reactive chemical probe. The key feature of this compound is the electrophilic chloroacetyl moiety, which can form a stable, covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine. This property makes this compound and similar compounds valuable tools for irreversibly inhibiting enzymes, probing protein structure and function, and developing targeted covalent therapeutics.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈ClNO₃--INVALID-LINK--
Molecular Weight 165.57 g/mol --INVALID-LINK--
CAS Number 1190-32-5--INVALID-LINK--
Melting Point 124-127 °CTCI Chemicals
Appearance White to Almost white powder/crystalTCI Chemicals
Purity >98.0%TCI Chemicals
IUPAC Name 2-[(2-chloroacetyl)amino]propanoic acid--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride. A general and efficient method involves performing the reaction in an aqueous phosphate buffer, which provides a neutral and biocompatible environment.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DL-Alanine DL-Alanine Reaction_Mixture Reaction DL-Alanine->Reaction_Mixture Dissolve Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Mixture Add Phosphate_Buffer Phosphate Buffer (pH ~7) Phosphate_Buffer->Reaction_Mixture HCl_Scavenger HCl Scavenger (e.g., Propylene Oxide) HCl_Scavenger->Reaction_Mixture Room_Temp Room Temperature (~20 min) Room_Temp->Reaction_Mixture N_Chloroacetyl_DL_alanine This compound HCl HCl HCl->HCl_Scavenger Neutralized by Reaction_Mixture->N_Chloroacetyl_DL_alanine Reaction_Mixture->HCl

Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol: N-Chloroacetylation of DL-Alanine

This protocol is adapted from a general method for the chemoselective N-chloroacetylation of amino acids.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Phosphate buffer (0.5 M, pH 7.0)

  • Propylene oxide (or another suitable HCl scavenger)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • In a round bottom flask, dissolve DL-alanine (1.0 equivalent) in the phosphate buffer.

  • To this solution, add propylene oxide (2.0 equivalents) as an HCl scavenger.

  • While stirring vigorously at room temperature, add chloroacetyl chloride (1.2 equivalents) dropwise to the mixture.

  • Continue to stir the reaction mixture at room temperature for approximately 20-30 minutes.

  • After the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Applications in Research and Drug Development

The primary utility of this compound stems from its ability to act as a covalent modifier of proteins. The chloroacetyl group is an electrophile that reacts with nucleophilic amino acid side chains, with a strong preference for the thiol group of cysteine residues via an SN2 reaction.

Covalent Enzyme Inhibition

This compound can be used as an irreversible inhibitor for enzymes that have a nucleophilic cysteine residue in or near their active site. By forming a covalent bond, it permanently blocks the active site, leading to time-dependent inhibition. This makes it a useful tool for studying enzyme mechanisms and for the development of targeted covalent inhibitors in drug discovery.

While specific inhibitory data for this compound is not widely published, a related compound, N-ω-chloroacetyl-L-ornithine, has been shown to be a competitive inhibitor of ornithine decarboxylase (ODC) and exhibits cytotoxic effects against various cancer cell lines with EC₅₀ values ranging from 1 to 50.6 µM. This suggests that N-chloroacetylated amino acids have the potential for significant biological activity.

Probing Protein Structure and Function

As a cysteine-reactive probe, this compound can be used to identify accessible and reactive cysteine residues on a protein's surface. This information is valuable for understanding protein folding, conformational changes, and identifying potential sites for drug targeting.

Potential Therapeutic Applications

The development of targeted covalent inhibitors is a growing area in pharmacology. By attaching a chloroacetyl group to a scaffold that has affinity for a specific protein target, it is possible to create a highly potent and selective irreversible inhibitor. While this compound itself is a simple molecule, it serves as a fundamental building block and a model compound for designing more complex covalent drugs.

Hypothetical Targeting of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Key proteins in the NF-κB pathway, such as the IκB kinase (IKK) complex and the NF-κB transcription factors themselves, contain reactive cysteine residues that are crucial for their function. This makes the NF-κB pathway a plausible target for covalent inhibitors like this compound.

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of intervention for a covalent inhibitor. The inhibitor is depicted as targeting a critical cysteine residue on IKKβ, thereby preventing the phosphorylation and subsequent degradation of IκBα. This stabilizes the IκBα/NF-κB complex in the cytoplasm and blocks the pro-inflammatory gene transcription.

The Strategic Role of N-Chloroacetyl-DL-alanine in Advancing Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetyl-DL-alanine is a versatile bifunctional reagent that has carved a significant niche in the field of peptide chemistry. Its unique combination of a reactive chloroacetyl group and an alanine moiety makes it an invaluable tool for the synthesis of modified peptides, peptidomimetics, and complex peptide conjugates. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its practical utility in research and drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical workflows are presented to facilitate its effective implementation in the laboratory.

Introduction

The chemical modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, bioavailability, and target affinity. This compound serves as a key building block in this endeavor, offering a reactive handle for a variety of chemical transformations. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with thiols, amines, and other nucleophiles, while the alanine backbone allows for its seamless integration into peptide structures. This guide will explore the fundamental chemistry and broad applications of this important reagent.

Synthesis and Properties

This compound is typically synthesized by the acylation of DL-alanine with chloroacetyl chloride.[1][2][3] The reaction is often performed under aqueous conditions, sometimes utilizing a buffer to maintain a neutral pH, which allows for high yields and easy product isolation without the need for chromatographic purification.[1][2][3]

Chemical Properties:

  • Molecular Formula: C₅H₈ClNO₃[4]

  • Molecular Weight: 165.57 g/mol [5]

  • Appearance: White to off-white solid

  • Reactivity: The chloroacetyl group is highly susceptible to nucleophilic attack, making it an excellent alkylating agent.

Applications in Peptide Chemistry

The utility of this compound in peptide chemistry is extensive, ranging from the creation of simple conjugates to the construction of complex macrocyclic structures.

Peptide Conjugation and Modification

The primary application of N-chloroacetylated peptides is in their reaction with sulfhydryl-containing molecules, such as cysteine residues in other peptides or proteins, to form stable thioether linkages.[6] This strategy is widely employed for the preparation of peptide-protein conjugates for use as immunogens, for targeted drug delivery, and in diagnostic assays.[6][7] The chloroacetyl group can be introduced at the N-terminus of a synthetic peptide during solid-phase peptide synthesis (SPPS).[8][9]

Synthesis of Peptidomimetics

This compound is a valuable precursor for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[10][11][12] The reactive chloroacetyl group can be used to introduce non-peptidic structural elements, leading to novel scaffolds with enhanced stability against proteolytic degradation.

Chemical Ligation

While not a direct participant in native chemical ligation (NCL), which requires an N-terminal cysteine, the principle of chemoselective reaction is central to the utility of N-chloroacetyl groups. The specific and efficient reaction of the chloroacetyl moiety with a thiol group mirrors the selectivity sought in ligation chemistries.[13][14][15][16] This reactivity can be harnessed in alternative ligation strategies for assembling larger peptide chains.

Cyclization of Peptides

The reaction between an N-terminal chloroacetyl group and a cysteine residue within the same peptide sequence is a powerful method for generating cyclic peptides.[6][9] This intramolecular cyclization is a key strategy for constraining the peptide's conformation, which can lead to increased receptor affinity and biological activity.

Quantitative Data

The following tables summarize quantitative data from various studies involving N-chloroacetylation reactions.

Table 1: Yields of N-Chloroacetylation of Amino Compounds [3]

Amino CompoundProductYield (%)
2-amino-2-methyl-1-propanolN-Chloroacetyl-2-amino-2-methyl-1-propanol92
DL-AlanineThis compound90
L-PhenylalanineN-Chloroacetyl-L-phenylalanine88
L-TyrosineN-Chloroacetyl-L-tyrosine85
L-TryptophanN-Chloroacetyl-L-tryptophan83

Table 2: Purity of Crude N-Chloroacetylated Peptides [6]

Peptide SequencePurity by HPLC (%)
ClAc-Gly-Gly-Cys80-95
ClAc-Ala-Gly-Cys80-95
ClAc-Phe-Gly-Cys80-95

Experimental Protocols

General Protocol for N-Chloroacetylation of Amino Acids

This protocol describes a general method for the N-chloroacetylation of amino acids in an aqueous medium.[1][2][3]

  • Dissolve the amino acid (1 equivalent) in a suitable aqueous buffer (e.g., phosphate buffer).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution while maintaining the temperature.

  • Continue stirring at room temperature for 20-30 minutes after the addition is complete.

  • Acidify the reaction mixture with 1N HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-chloroacetylated amino acid.

Protocol for N-Chloroacetylation of a Resin-Bound Peptide

This protocol outlines the N-chloroacetylation of a peptide on a solid support as the final step of Fmoc-based solid-phase peptide synthesis.[9]

  • Following the final amino acid coupling and Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.

  • Swell the resin in a suitable solvent like dichloromethane (DCM).

  • Prepare a solution of chloroacetyl chloride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DCM.

  • Add the chloroacetylation solution to the resin and agitate at room temperature for 1-2 hours.

  • Wash the resin extensively with DCM and DMF.

  • Dry the resin under vacuum. The N-chloroacetylated peptide is now ready for cleavage from the resin.

Protocol for Peptide Cyclization

This protocol describes the intramolecular cyclization of a linear peptide containing an N-terminal chloroacetyl group and a cysteine residue.[9]

  • Cleave the N-chloroacetylated peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., ammonium bicarbonate) at a concentration of approximately 1 mg/mL to favor intramolecular cyclization.

  • Adjust the pH of the solution to ~8 with a suitable base (e.g., ammonium hydroxide).

  • Stir the solution at room temperature and monitor the reaction by HPLC or mass spectrometry until the linear peptide is consumed.

  • Acidify the reaction mixture and purify the cyclic peptide by preparative HPLC.

Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

G cluster_synthesis Synthesis of Reagent cluster_modification Peptide Modification cluster_application Applications A DL-Alanine C This compound A->C Acylation B Chloroacetyl Chloride B->C D Peptide Synthesis (SPPS) C->D E N-Terminal Chloroacetylation D->E F N-Chloroacetylated Peptide E->F H Conjugation F->H K Cyclization F->K G Cysteine-containing Molecule G->H I Peptide Conjugate H->I J Intramolecular Cysteine L Cyclic Peptide K->L

Figure 1: General workflow for the synthesis and application of this compound in peptide chemistry.

G start Start SPPS swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect couple Amino Acid Coupling deprotect->couple wash1 Wash couple->wash1 repeat Repeat for all Amino Acids wash1->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No chloroacetylate N-Chloroacetylation final_deprotect->chloroacetylate wash2 Wash chloroacetylate->wash2 cleave Cleavage from Resin wash2->cleave purify Purification cleave->purify end N-Chloroacetylated Peptide purify->end

Figure 2: Experimental workflow for the synthesis of an N-chloroacetylated peptide via solid-phase peptide synthesis.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the peptide chemist. Its straightforward synthesis and predictable reactivity make it an ideal tool for the site-specific modification of peptides. The ability to readily form stable thioether bonds has led to its widespread use in the generation of peptide conjugates, the development of novel peptidomimetics, and the synthesis of conformationally constrained cyclic peptides. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize this compound in their own research, thereby facilitating the continued advancement of peptide-based therapeutics and diagnostics.

References

N-Chloroacetyl-DL-alanine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal components in modern drug discovery and chemical biology, offering the potential to enhance the therapeutic properties of peptides and proteins.[1] N-Chloroacetyl-DL-alanine serves as a highly versatile and cost-effective starting material for the synthesis of a diverse array of these valuable molecules. Its bifunctional nature, possessing both a reactive N-chloroacetyl group and a carboxylic acid moiety, allows for straightforward chemical modifications to introduce novel side chains. This guide provides a comprehensive overview of the synthesis of this compound and its application as a foundational building block for generating various unnatural amino acids. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical implementation in the laboratory.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics can significantly improve their pharmacological profiles, including enhanced stability, increased potency, and novel functionalities.[2][] this compound is an attractive precursor for UAA synthesis due to the electrophilic nature of the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This reactivity provides a convenient handle for the introduction of a wide range of chemical moieties, thereby enabling the creation of a library of structurally diverse amino acids.

This technical guide details the synthesis of this compound and its subsequent use in the preparation of various unnatural amino acids through nucleophilic displacement of the chloride.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of DL-alanine with chloroacetyl chloride in an aqueous alkaline medium. The reaction proceeds readily at low temperatures to afford the desired product in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide

  • Dichloromethane

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Hydrochloric acid

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve DL-alanine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • To this rapidly stirred solution, add a solution of chloroacetyl chloride (1.0 eq) in dichloromethane dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Note: This protocol is adapted from the synthesis of N-Chloroacetyl alanine ethyl ester.[4]

Quantitative Data
ParameterValueReference
Starting MaterialDL-Alanine
ReagentChloroacetyl chloride
BaseSodium hydroxide[4]
SolventDichloromethane/Water[4]
Reaction Temperature0-5 °C to Room Temp.[4]
Reaction Time~ 3 hours[4]
Typical Yield80-90% (estimated)

Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product alanine DL-Alanine reaction_mixture Reaction Mixture in Dichloromethane/Water (0-5 °C) alanine->reaction_mixture chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction_mixture naoh Sodium Hydroxide naoh->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product reactant This compound product N-(Nu-acetyl)-DL-alanine reactant->product Nucleophilic Substitution nucleophile + Nu:⁻ nucleophile->product byproduct + Cl⁻ product->byproduct cluster_nucleophiles Nucleophiles cluster_products Unnatural Amino Acid Products start This compound thiol Thiol (R-SH) start->thiol azide Azide (N₃⁻) start->azide phenoxide Phenoxide (Ar-O⁻) start->phenoxide amine Amine (R-NH₂) start->amine thio_product N-(Thioalkylacetyl)-DL-alanine thiol->thio_product azido_product N-(Azidoacetyl)-DL-alanine azide->azido_product phenoxy_product N-(Aryloxyacetyl)-DL-alanine phenoxide->phenoxy_product amino_product N-(Aminoacetyl)-DL-alanine amine->amino_product cluster_downstream Downstream Signaling ligand Ligand receptor Receptor ligand->receptor Binds protein1 Protein A receptor->protein1 Activates antagonist Peptide Antagonist with UAA antagonist->receptor Blocks protein2 Protein B protein1->protein2 response Cellular Response protein2->response

References

The Advent of a Foundational Tool: A Technical History of N-Chloroacetylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the landscape of modern drug discovery and chemical biology, the utility of N-chloroacetylated amino acids as versatile building blocks is well-established. This technical guide delves into the historical discovery and evolution of these critical reagents, providing researchers, scientists, and drug development professionals with an in-depth understanding of their synthesis, characterization, and applications. From the foundational work of Emil Fischer to contemporary chemoselective methodologies, this paper traces the journey of N-chloroacetylated amino acids from laboratory curiosities to indispensable tools in the scientific arsenal.

Discovery and Historical Context: A New Handle for Peptide Synthesis

The story of N-chloroacetylated amino acids is intrinsically linked to the dawn of peptide chemistry. In the early 20th century, the pioneering work of Emil Fischer to elucidate the structure of proteins necessitated the development of methods to form peptide bonds in a controlled manner. The "discovery" of N-chloroacetylated amino acids was not a singular event but rather the invention of a crucial chemical tool to facilitate the stepwise synthesis of peptides.

In a seminal paper published in 1903 in the Berichte der deutschen chemischen Gesellschaft, Emil Fischer and Ernest Fourneau detailed a method for peptide synthesis that involved the use of α-chloroacylamino acid esters. This represented one of the earliest documented uses of the chloroacetyl group as a protecting and activating moiety in amino acid chemistry. Their work laid the groundwork for the systematic construction of peptides, a cornerstone of biological and medicinal chemistry. A subsequent paper by Fischer in 1904 further solidified these methods.

The core principle behind Fischer's approach was the reaction of an amino acid ester with chloroacetyl chloride to yield an N-chloroacetylated amino acid ester. The presence of the chlorine atom on the acetyl group provided a reactive "handle" for subsequent coupling reactions, enabling the formation of a peptide bond.

Foundational Synthesis: The Fischer Method

The original methods developed by Fischer and his contemporaries, while groundbreaking for their time, were often arduous and yielded modest results by modern standards. Below is a generalized protocol based on their early 20th-century publications.

Experimental Protocol: Synthesis of Chloroacetyl-Glycyl-Glycine (Adapted from Fischer, 1903)

Objective: To synthesize the dipeptide glycyl-glycine using the chloroacetyl protection strategy.

Materials:

  • Glycine ethyl ester hydrochloride

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Diethyl ether

  • Ammonia (aqueous solution)

Procedure:

  • Preparation of Chloroacetyl-glycine ethyl ester: Glycine ethyl ester hydrochloride is dissolved in an aqueous solution of sodium bicarbonate to neutralize the acid and liberate the free amino ester. The aqueous solution is then shaken with an ethereal solution of chloroacetyl chloride. The chloroacetyl group reacts with the amino group of the glycine ethyl ester.

  • Isolation of Chloroacetyl-glycine ethyl ester: The ether layer is separated, dried, and the solvent is evaporated to yield the crude chloroacetyl-glycine ethyl ester.

  • Ammonolysis to form Chloroacetyl-glycyl-glycine amide: The crude ester is then treated with a concentrated aqueous solution of ammonia at room temperature. The ammonia reacts with the ester group to form the corresponding amide.

  • Conversion to Chloroacetyl-glycyl-glycine: The resulting chloroacetyl-glycyl-glycine amide is then hydrolyzed, for example, by heating with acid or alkali, to yield chloroacetyl-glycyl-glycine.

  • Removal of the Chloroacetyl Group: The chloroacetyl group can be removed by treatment with a suitable reagent, such as aqueous ammonia under heating, to yield the final dipeptide, glycyl-glycine.

Evolution of Synthetic Methodologies: Towards Chemoselectivity and Efficiency

While Fischer's method was revolutionary, it had limitations, including harsh conditions for deprotection and the potential for side reactions. Over the subsequent decades, significant advancements have been made in the synthesis of N-chloroacetylated amino acids, focusing on milder conditions, higher yields, and improved chemoselectivity.

Modern approaches often employ biocompatible conditions, allowing for the N-chloroacetylation of amino acids and even complex peptides in the presence of other sensitive functional groups.

Contemporary Experimental Protocol: Chemoselective N-Chloroacetylation in Phosphate Buffer

Objective: To achieve rapid and selective N-chloroacetylation of an amino acid under mild, aqueous conditions.

Materials:

  • Amino acid

  • Chloroacetyl chloride

  • Phosphate buffer (e.g., 0.5 M, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate (saturated solution)

  • Brine

Procedure:

  • Dissolution of Amino Acid: The amino acid is dissolved in the phosphate buffer.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride is added dropwise to the stirred amino acid solution at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, the mixture is acidified (e.g., with 1M HCl) and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the N-chloroacetylated amino acid, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data Summary

The following tables summarize typical quantitative data for both historical and contemporary methods of N-chloroacetylation, highlighting the significant improvements in yield and reaction time.

Table 1: Historical Synthesis of N-Chloroacetylated Amino Acid Derivatives (Qualitative Data from Early 20th Century Reports)

Amino Acid DerivativeReagentsConditionsYield
Chloroacetyl-glycineGlycine, Chloroacetyl chloride, Water, Sodium carbonateRoom temperatureNot explicitly reported, often described as "good" or "satisfactory"
Chloroacetyl-alanineAlanine, Chloroacetyl chloride, Water, Sodium carbonateRoom temperatureNot explicitly reported
Chloroacetyl-leucineLeucine, Chloroacetyl chloride, Water, Sodium carbonateRoom temperatureNot explicitly reported

Table 2: Contemporary Synthesis of N-Chloroacetylated Amino Acids

Amino AcidMethodSolventReaction TimeYield (%)Reference
GlycineChloroacetyl chloridePhosphate Buffer (pH 7.4)< 30 min> 90Modern chemoselective methods
AlanineChloroacetyl chloridePhosphate Buffer (pH 7.4)< 30 min> 90Modern chemoselective methods
PhenylalanineChloroacetyl chloridePhosphate Buffer (pH 7.4)< 30 min> 85Modern chemoselective methods
LysineChloroacetyl chloridePhosphate Buffer (pH 7.4)< 30 min> 80Modern chemoselective methods

Applications in Drug Development and Chemical Biology

The utility of the chloroacetyl group lies in its ability to act as a mild electrophile, readily reacting with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines. This reactivity has been harnessed in a multitude of applications.

Peptide and Protein Labeling and Conjugation

N-chloroacetylated amino acids and peptides are widely used for the site-specific modification of proteins and other biomolecules. The chloroacetyl group can selectively react with the thiol group of a cysteine residue to form a stable thioether linkage. This has been instrumental in:

  • Attaching fluorescent dyes and other probes for studying protein localization and dynamics.

  • Creating antibody-drug conjugates (ADCs) , where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells.

  • Immobilizing proteins onto solid supports for various biotechnological applications.

Synthesis of Cyclic Peptides and Peptidomimetics

The reaction between an N-terminal chloroacetyl group and a downstream cysteine residue within the same peptide chain is a common strategy for the synthesis of cyclic peptides. These constrained peptides often exhibit enhanced stability and biological activity compared to their linear counterparts, making them attractive candidates for drug development.

Signaling Pathway Visualization

The application of N-chloroacetylated compounds in creating targeted therapeutics, such as antibody-drug conjugates, involves a series of logical steps from design to cellular action. The following diagram illustrates this workflow.

experimental_workflow cluster_design Design & Synthesis cluster_conjugation Conjugation cluster_cellular_action Cellular Action Antibody Target-Specific Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker N-Chloroacetylated Linker Linker->ADC Drug Cytotoxic Drug Drug->ADC Binding ADC Binds to Target Cell ADC->Binding Systemic Administration Internalization Internalization Binding->Internalization Release Drug Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

From their conceptualization in the foundational era of peptide chemistry to their current role as sophisticated tools in drug development, N-chloroacetylated amino acids have had a profound impact on chemical and biological sciences. The evolution of their synthesis from harsh, classical methods to mild, chemoselective protocols has broadened their applicability and solidified their importance. As researchers continue to push the boundaries of bioconjugation and peptide-based therapeutics, the legacy of this simple yet powerful chemical entity is set to endure.

Methodological & Application

Application Notes and Protocols: N-Chloroacetyl-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Chloroacetyl-DL-alanine in solid-phase peptide synthesis (SPPS). This reagent is a valuable tool for the synthesis of modified peptides, particularly for the generation of cyclic peptides through intramolecular thioether bond formation. The protocols outlined below are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences.[1][2][3] The introduction of specific chemical moieties allows for post-synthesis modifications, such as cyclization, which can enhance the stability, bioactivity, and cell permeability of peptides. This compound is an amino acid derivative used to introduce an N-terminal chloroacetyl group onto a peptide chain. This electrophilic group can then react with a nucleophilic residue, such as the thiol group of a cysteine, to form a stable thioether linkage, resulting in a cyclized peptide.[4] This strategy is a powerful method for creating constrained peptide scaffolds for various applications, including drug discovery and the development of chemical probes.

Key Applications

The primary application of this compound in SPPS is the generation of N-terminally chloroacetylated peptides, which are precursors for:

  • Intramolecular Peptide Cyclization: The chloroacetyl group readily reacts with a downstream cysteine residue to form a thioether bridge, leading to head-to-side-chain or side-chain-to-side-chain cyclized peptides.[4]

  • Bioconjugation: The reactive chloroacetyl group can be used to conjugate the peptide to other molecules containing a free thiol, such as proteins, fluorescent dyes, or polyethylene glycol (PEG).

  • Enzyme Inhibition: Peptides bearing a chloroacetyl group can act as irreversible inhibitors of enzymes with a reactive cysteine in their active site, such as certain proteases and kinases.

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis.[2][5]

Materials and Reagents
ReagentSupplierGrade
Rink Amide Resin (or other suitable resin)VariousSPPS Grade
Fmoc-protected amino acidsVariousSPPS Grade
This compoundVarious≥98% Purity
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis Grade
Oxyma Pure (or HOBt)VariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis Grade
PiperidineVariousSynthesis Grade
N,N-Dimethylformamide (DMF)VariousSPPS Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
1,2-Ethanedithiol (EDT)VariousReagent Grade
Diethyl etherVariousACS Grade
Protocol 1: Solid-Phase Synthesis of a Linear N-Chloroacetylated Peptide

This protocol describes the manual synthesis of a linear peptide with an N-terminal chloroacetyl group derived from this compound.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30 minutes.

2. Standard Fmoc-SPPS Cycles:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
  • Amino Acid Coupling:
  • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10-15 minutes.
  • Add the activated amino acid solution to the resin.
  • Add DIPEA (6 eq.) and allow the coupling reaction to proceed for 1-2 hours.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat these cycles until the desired peptide sequence is assembled.

3. Coupling of this compound:

  • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.
  • Prepare a solution of this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
  • Add the solution to the resin, followed by DIPEA (6 eq.).
  • Allow the reaction to proceed for 2-4 hours, or until completion as indicated by a negative Kaiser test.
  • Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

Protocol 2: On-Resin Cyclization via Thioether Formation

This protocol is for the cyclization of the N-chloroacetylated peptide with a cysteine residue within the sequence.

1. Peptide Synthesis:

  • Synthesize the linear peptide on the resin as described in Protocol 1, ensuring the cysteine side chain is protected (e.g., with a Trityl group).

2. Cysteine Side-Chain Deprotection:

  • Selectively deprotect the cysteine side-chain protecting group. For the Trityl group, this can be achieved by treating the resin with a solution of TFA/TIS/DCM (1:5:94) for 1 hour.
  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

3. On-Resin Cyclization:

  • Swell the resin in DMF.
  • Add a solution of DIPEA in DMF (e.g., 10% v/v) to the resin to raise the pH to approximately 8-9.
  • Allow the cyclization reaction to proceed at room temperature for 12-24 hours.
  • Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
  • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

4. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water/EDT, 92.5:2.5:2.5:2.5) for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Purify the crude cyclic peptide by preparative reverse-phase HPLC.
  • Characterize the purified peptide by mass spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis and cyclization of peptides using this compound. Note that actual yields and purities will vary depending on the peptide sequence and synthesis conditions.

Table 1: Representative Reagent Quantities for a 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Amount for 0.1 mmol
Fmoc-Amino Acid30.3 mmol
This compound30.3 mmol
DIC30.3 mmol
Oxyma Pure30.3 mmol
DIPEA60.6 mmol

Table 2: Representative Yields and Purity

Peptide StageTypical Crude Purity (%)Typical Overall Yield (%)
Linear Peptide60-8040-70
Cyclic Peptide50-7030-60
Purified Cyclic Peptide>9510-30

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a cyclic peptide using this compound.

SPPS_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Start with Resin Fmoc_SPPS Standard Fmoc-SPPS Cycles Resin->Fmoc_SPPS Chloroacetyl_Coupling Couple this compound Fmoc_SPPS->Chloroacetyl_Coupling Cys_Deprotection Selective Cys Deprotection Chloroacetyl_Coupling->Cys_Deprotection Cyclization Intramolecular Cyclization Cys_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization

Caption: Workflow for cyclic peptide synthesis.

Signaling Pathway Modulation

Cyclic peptides synthesized using this method can be designed to inhibit key signaling pathways implicated in disease. The diagram below shows a simplified representation of a generic kinase signaling pathway that could be targeted by a cyclic peptide inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation Inhibitor Cyclic Peptide Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a versatile reagent for the synthesis of N-terminally modified peptides. Its primary utility lies in the straightforward generation of chloroacetylated peptides that can be efficiently cyclized on-resin to produce constrained cyclic peptides. These cyclic peptides are valuable scaffolds in drug discovery and chemical biology, with the potential to modulate a variety of biological processes, including intracellular signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to incorporate this valuable tool into their peptide synthesis workflows.

References

Application Notes and Protocols: Chiral Resolution of N-Chloroacetyl-DL-alanine using Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, fine chemical, and food industries. Chiral resolution, a process that separates a racemic mixture into its constituent enantiomers, is a key technology in this field. Enzymatic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical methods. This document provides detailed application notes and protocols for the chiral resolution of N-Chloroacetyl-DL-alanine using aminoacylase, a widely utilized enzyme for the stereoselective hydrolysis of N-acyl-DL-amino acids.

The enzymatic reaction proceeds via the stereoselective hydrolysis of the L-enantiomer of this compound to L-alanine, leaving the unreacted N-Chloroacetyl-D-alanine. The resulting mixture of L-alanine and N-Chloroacetyl-D-alanine can then be readily separated due to their different chemical properties.

Quantitative Data Summary

The following table summarizes typical quantitative data for the enzymatic resolution of N-acyl-DL-alanine derivatives. These values are based on published data for similar substrates and serve as a benchmark for the resolution of this compound.[1]

ParameterValueReference
EnzymeAminoacylase (from porcine kidney or recombinant)[1]
SubstrateThis compoundN/A
Substrate Concentration0.1 - 0.5 M[2]
Enzyme Concentration10 - 50 U/mL of reaction mixture[3]
Optimal pH7.0 - 8.0[1][3]
Optimal Temperature40 - 50 °C[3]
ActivatorCoCl₂ (0.1 - 0.5 mM)[1][3]
Reaction Time4 - 24 hours
Conversion of L-enantiomer> 95%[3]
Enantiomeric Excess (e.e.) of product> 99%

Experimental Protocols

Materials and Reagents
  • This compound

  • Aminoacylase from porcine kidney (e.g., Sigma-Aldrich, A3010) or a suitable recombinant source

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Cobalt (II) chloride hexahydrate (CoCl₂·6H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Deionized water

  • Dowex 50WX8 cation exchange resin

  • Ammonia solution (2 M)

  • Acetonitrile (HPLC grade)

  • Copper (II) sulfate pentahydrate (for chiral HPLC)

  • L-proline (for chiral HPLC)

Enzyme Activity Assay

This protocol determines the activity of the aminoacylase. One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmol of N-acyl-L-amino acid per minute at a specific pH and temperature.

  • Prepare a 0.1 M solution of N-Chloroacetyl-L-alanine in 50 mM Tris-HCl buffer (pH 7.5) containing 0.5 mM CoCl₂.

  • Pre-incubate the substrate solution at 37 °C for 5 minutes.

  • Add a known amount of aminoacylase solution to initiate the reaction.

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Stop the reaction by adding 1 M HCl to lower the pH to below 2.0.

  • Quantify the amount of L-alanine produced using a suitable analytical method, such as HPLC or a colorimetric assay (e.g., ninhydrin).

  • Calculate the enzyme activity based on the rate of L-alanine formation.

Enzymatic Resolution of this compound
  • Dissolve this compound in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 0.2 M.

  • Add CoCl₂ to a final concentration of 0.5 mM.

  • Adjust the pH of the solution to 7.5 with 1 M NaOH.

  • Pre-warm the substrate solution to 45 °C.

  • Add aminoacylase to the reaction mixture (e.g., 20 U per mmol of L-enantiomer).

  • Incubate the reaction at 45 °C with gentle stirring for 12 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of L-alanine and the disappearance of N-Chloroacetyl-L-alanine by chiral HPLC.

  • Once the reaction is complete (typically when ~50% of the initial substrate is consumed), terminate the reaction by acidifying the mixture to pH 2.0 with 1 M HCl.

Product Separation and Purification
  • Apply the acidified reaction mixture to a column packed with Dowex 50WX8 cation exchange resin.

  • Wash the column with deionized water to elute the unreacted N-Chloroacetyl-D-alanine.

  • Elute the bound L-alanine from the column using a 2 M ammonia solution.

  • Collect the fractions containing L-alanine and concentrate them under reduced pressure to obtain the purified L-alanine.

  • The N-Chloroacetyl-D-alanine can be recovered from the initial wash fractions by extraction or crystallization.

Analytical Method: Chiral HPLC

This method is used to determine the enantiomeric purity of the starting material and the products.

  • Column: A chiral stationary phase column, such as a ligand-exchange column (e.g., CHIRALPAK MA(+)) or a crown ether-based column.

  • Mobile Phase: An aqueous solution of copper (II) sulfate (e.g., 2 mM) with an organic modifier like acetonitrile. The exact composition may need to be optimized for the specific column. For ligand-exchange chromatography, a chiral selector like L-proline may be added to the mobile phase.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

Procedure:

  • Prepare standards of this compound, L-alanine, and D-alanine.

  • Dilute a sample of the reaction mixture and the purified products in the mobile phase.

  • Inject the samples onto the HPLC system.

  • Identify the peaks corresponding to each enantiomer based on the retention times of the standards.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [([L-alanine] - [D-alanine]) / ([L-alanine] + [D-alanine])] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation & Purification cluster_analysis Analysis sub Substrate Preparation (this compound in buffer) rxn Reaction Incubation (pH 7.5, 45 °C, 12h) sub->rxn enz Enzyme Preparation (Aminoacylase solution) enz->rxn sep Ion Exchange Chromatography rxn->sep Reaction Mixture prod_L L-Alanine sep->prod_L prod_D N-Chloroacetyl-D-alanine sep->prod_D hplc Chiral HPLC Analysis prod_L->hplc prod_D->hplc ee Enantiomeric Excess (e.e.) Calculation hplc->ee

Caption: Workflow for the enzymatic chiral resolution of this compound.

Logical Relationship of Components

G sub Racemic Substrate This compound reaction { Stereoselective Hydrolysis | L-enantiomer is hydrolyzed} sub->reaction enz Biocatalyst Aminoacylase enz->reaction products Product Mixture L-Alanine N-Chloroacetyl-D-alanine reaction->products separation { Separation | Based on different chemical properties} products->separation final_L Pure Enantiomer L-Alanine separation->final_L final_D Pure Enantiomer N-Chloroacetyl-D-alanine separation->final_D

Caption: Logical relationship of components in the enzymatic resolution process.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of N-Chloroacetyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of N-acyl-L-amino acids is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure L-amino acids. Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) is a key enzyme in this process, catalyzing the hydrolysis of the N-acyl group from a variety of L-amino acid derivatives. This application note details the kinetics and provides experimental protocols for the enzymatic hydrolysis of N-Chloroacetyl-L-alanine, a process relevant for the production of L-alanine and in the study of enzyme-substrate specificity. The protocols and data presented are compiled from established methodologies for aminoacylase I, with specific data referenced where available.

Principle of the Reaction

Aminoacylase I, a metalloenzyme typically containing zinc, facilitates the stereospecific hydrolysis of N-Chloroacetyl-L-alanine to yield L-alanine and chloroacetic acid. The enzyme exhibits high specificity for the L-enantiomer, leaving the N-Chloroacetyl-D-alanine largely unreacted. This characteristic allows for the kinetic resolution of racemic mixtures of N-Chloroacetyl-DL-alanine.

Quantitative Data Summary

SubstrateEnzyme SourceHydrolysis Rate (μmoles/hr/mg N)Km (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)
This compound Hog Kidney Acylase I300[1]Not ReportedNot Reported~7.0 - 8.0~50 - 65[2]
N-Acetyl-L-alanine (for comparison)Porcine Kidney Aminoacylase INot Reported~1.3Not Reported8.0[2]65[2]

Note: The reported hydrolysis rate for this compound is for the racemic mixture and represents the initial rate of reaction under the specific conditions of the study. One unit (U) of enzyme activity is typically defined as the amount of enzyme that hydrolyzes one μmol of substrate per minute.

Experimental Protocols

The following protocols are designed to guide researchers in studying the kinetics of N-Chloroacetyl-L-alanine hydrolysis.

Protocol 1: Determination of Initial Hydrolysis Rate

Objective: To measure the initial rate of L-alanine formation from N-Chloroacetyl-L-alanine.

Materials:

  • N-Chloroacetyl-L-alanine

  • Porcine Kidney Aminoacylase I (lyophilized powder)

  • Sodium phosphate buffer (0.1 M, pH 7.5)

  • Cobalt chloride (CoCl₂) solution (10 mM)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Ninhydrin reagent

  • L-alanine standard solutions

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a stock solution of porcine kidney aminoacylase I in cold 0.1 M sodium phosphate buffer (pH 7.5). The final concentration will depend on the specific activity of the enzyme lot.

  • Activator Preparation: If required, prepare a 10 mM stock solution of CoCl₂. Some aminoacylases are activated by cobalt ions.

  • Substrate Solution: Prepare a stock solution of N-Chloroacetyl-L-alanine in 0.1 M sodium phosphate buffer (pH 7.5).

  • Reaction Setup:

    • In a series of microcentrifuge tubes, prepare the reaction mixture by adding the following in order:

      • Sodium phosphate buffer (to final volume of 1 ml)

      • CoCl₂ solution (to a final concentration of 0.5 mM, if used)

      • N-Chloroacetyl-L-alanine solution (to the desired final concentration, e.g., 10 mM)

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction: Add a specific amount of the aminoacylase I solution to each tube to start the reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot (e.g., 100 µL) from the reaction mixture and immediately add it to a tube containing an equal volume of 10% TCA to stop the reaction.

  • Quantification of L-alanine (Ninhydrin Assay):

    • Centrifuge the TCA-quenched samples to pellet the precipitated protein.

    • Take an aliquot of the supernatant and perform a ninhydrin assay to quantify the amount of free L-alanine produced.

    • Prepare a standard curve using known concentrations of L-alanine.

    • Measure the absorbance at 570 nm.

  • Calculation: Calculate the initial rate of reaction from the linear portion of the product formation versus time graph. Express the rate in µmoles of L-alanine formed per minute per mg of enzyme.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) for the enzymatic hydrolysis of N-Chloroacetyl-L-alanine.

Materials:

  • Same as Protocol 1

  • Data analysis software for non-linear regression (e.g., GraphPad Prism)

Procedure:

  • Follow steps 1-5 of Protocol 1.

  • Substrate Concentration Range: Set up a series of reactions with varying concentrations of N-Chloroacetyl-L-alanine (e.g., from 0.1 to 10 times the expected Km).

  • Measure Initial Rates: For each substrate concentration, measure the initial rate of L-alanine formation as described in Protocol 1. It is crucial to ensure that the measurements are taken in the initial linear phase of the reaction.

  • Data Analysis:

    • Plot the initial velocity (v) versus the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software: v = (V_max * [S]) / (K_m + [S])

    • Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation, although non-linear regression is generally more accurate.

Protocol 3: Analytical Method for Monitoring the Reaction by HPLC

Objective: To separate and quantify N-Chloroacetyl-L-alanine and L-alanine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of N-Chloroacetyl-L-alanine and L-alanine in the mobile phase.

  • Sample Preparation: Stop the enzymatic reaction at various time points by adding an equal volume of acetonitrile to precipitate the enzyme. Centrifuge and inject the supernatant.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a standard curve for each compound by plotting peak area versus concentration. Use this curve to determine the concentration of the substrate and product in the reaction samples over time.

Visualizations

Enzymatic_Hydrolysis_Pathway sub N-Chloroacetyl-L-alanine enzyme Aminoacylase I sub->enzyme prod1 L-Alanine enzyme->prod1 prod2 Chloroacetic Acid enzyme->prod2 water H₂O water->enzyme Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) reaction 2. Set up Reaction Mixtures (Varying [Substrate]) prep->reaction incubate 3. Incubate at Optimal T & pH reaction->incubate quench 4. Stop Reaction at Time Points incubate->quench analysis 5. Quantify Product Formation (e.g., HPLC, Ninhydrin) quench->analysis kinetics 6. Calculate Kinetic Parameters (Km, Vmax) analysis->kinetics

References

Application Notes and Protocols for the Synthesis of Novel Amino Acids from N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel, non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug discovery. These unique building blocks are integral to the design of peptidomimetics, enzyme inhibitors, and therapeutic peptides with enhanced stability and biological activity. N-Chloroacetyl-DL-alanine serves as a versatile and accessible starting material for the introduction of diverse functionalities onto the alanine scaffold. The reactive chloroacetyl group is susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide array of chemical moieties, thereby generating a library of novel amino acid derivatives.

This document provides a detailed protocol for the synthesis of a novel amino acid, β-(1-pyrazolyl)-α-alanine, through the reaction of this compound with pyrazole. The methodology is based on established principles of nucleophilic substitution on α-halo amides and can be adapted for the synthesis of other novel amino acids by substituting pyrazole with other nucleophiles.

Overall Synthetic Workflow

The synthesis of β-(1-pyrazolyl)-α-alanine from this compound proceeds in two main stages:

  • Nucleophilic Substitution: The sodium salt of pyrazole, a potent nucleophile, attacks the electrophilic carbon of the chloroacetyl group of this compound, displacing the chloride ion and forming the N-acyl-β-(1-pyrazolyl)-α-alanine intermediate.

  • Hydrolysis (Deprotection): The N-acyl group is subsequently removed under acidic or basic conditions to yield the final novel amino acid, β-(1-pyrazolyl)-α-alanine.

G cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Hydrolysis A This compound E Reaction Mixture A->E B Pyrazole B->E C Sodium Hydride (NaH) C->E D DMF (solvent) D->E F N-Acyl-β-(1-pyrazolyl)-α-alanine (Intermediate) E->F Stir at RT G Acidic or Basic Work-up F->G H β-(1-pyrazolyl)-α-alanine (Final Product) G->H Purification

Caption: Overall two-stage workflow for the synthesis of β-(1-pyrazolyl)-α-alanine.

Experimental Protocols

Materials and Methods
Reagent/MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
Pyrazole≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR Chemicals
Sodium Sulfate (Na₂SO₄)AnhydrousVWR Chemicals
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshVWR Chemicals
Stage 1: Synthesis of N-Chloroacetyl-β-(1-pyrazolyl)-DL-alanine
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the pyrazole. While stirring, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C (ice bath).

  • Formation of Pyrazole Sodium Salt: Allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of pyrazole.

  • Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acyl intermediate.

Stage 2: Hydrolysis to β-(1-pyrazolyl)-α-alanine
  • Acidic Hydrolysis:

    • To the crude N-acyl intermediate, add 6 M hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

    • Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) using a suitable base (e.g., 1 M NaOH or ammonium hydroxide).

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield pure β-(1-pyrazolyl)-α-alanine.

Data Presentation

StepReactantStoichiometric RatioMolecular Weight ( g/mol )Amount (mmol)
Stage 1: Nucleophilic Substitution This compound1.0165.5710
Pyrazole1.068.0810
Sodium Hydride (60%)1.124.0011
Stage 2: Hydrolysis N-Acyl Intermediate1.0197.18~9 (assumed)
6 M Hydrochloric AcidExcess36.46-
Product β-(1-pyrazolyl)-α-alanine-155.15-

Logical Relationships in Synthesis

G Start This compound Electrophile Intermediate N-Acyl-β-(1-pyrazolyl)-α-alanine Protected Amino Acid Start:f0->Intermediate:f0 Nucleophilic Substitution Nuc Pyrazole Nucleophile Nuc:f0->Intermediate:f0 Base NaH Base Base:f0->Nuc:f0 Deprotonation Final β-(1-pyrazolyl)-α-alanine Novel Amino Acid Intermediate:f0->Final:f0 Hydrolysis

Application of N-Chloroacetyl-DL-alanine in Peptidomimetic Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, offering the therapeutic potential of peptides with improved pharmacological properties such as enhanced stability, bioavailability, and target specificity. N-Chloroacetyl-DL-alanine is a valuable bifunctional building block in the synthesis of peptidomimetics. The presence of a reactive chloroacetyl group and a versatile amino acid scaffold allows for the strategic introduction of constraints and covalent modifications within a peptide sequence. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel peptidomimetic drug candidates.

The primary application of the N-chloroacetyl moiety in peptide chemistry is to serve as an electrophilic handle for intramolecular cyclization, typically through reaction with a nucleophilic amino acid residue such as cysteine. This strategy leads to the formation of cyclic peptides with constrained conformations, which can exhibit increased receptor affinity and selectivity. Furthermore, the chloroacetyl group can act as a "warhead" for the development of targeted covalent inhibitors, which form an irreversible bond with their biological target, often leading to enhanced potency and prolonged duration of action.

Key Applications of this compound

The unique chemical properties of this compound lend themselves to several key applications in peptidomimetic design and development:

  • Synthesis of Cyclic Peptidomimetics: The chloroacetyl group readily reacts with the thiol side chain of a cysteine residue within the same peptide chain to form a stable thioether linkage, resulting in a cyclized peptide. This conformational constraint is a widely used strategy to improve the biological activity and stability of peptides.

  • Development of Covalent Inhibitors: The electrophilic nature of the chloroacetyl group makes it an effective warhead for designing targeted covalent inhibitors. By positioning this group appropriately within a peptidomimetic scaffold that recognizes a specific biological target, an irreversible covalent bond can be formed with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the target's active site.

  • Introduction of a Versatile Linker: this compound can be incorporated into a peptide sequence to serve as a linker for conjugation to other molecules, such as reporter tags, imaging agents, or drug delivery systems.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈ClNO₃--INVALID-LINK--
Molecular Weight 165.57 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderCommercial Supplier Data
Melting Point 124-128 °CCommercial Supplier Data
Solubility Soluble in water and polar organic solventsGeneral Chemical Knowledge

Table 2: Typical Reaction Conditions for Thioether Cyclization

ParameterConditionNotes
Solvent N,N-Dimethylformamide (DMF) or a mixture of DMF and aqueous bufferHigh dilution is often preferred to minimize intermolecular reactions.
Base N,N-Diisopropylethylamine (DIPEA) or Sodium bicarbonateA mild base is used to deprotonate the cysteine thiol.
Temperature Room temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 2-24 hoursProgress can be monitored by HPLC-MS.
Peptide Concentration 0.1 - 1.0 mg/mLLower concentrations favor intramolecular cyclization.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor

This protocol describes the synthesis of a linear peptide containing a cysteine residue, which will serve as the precursor for cyclization. The synthesis is performed on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • This compound

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) using HBTU/HOBt and DIPEA in DMF for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • N-terminal Chloroacetylation:

    • After the final amino acid has been coupled and deprotected, wash the resin thoroughly.

    • In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents).

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude linear peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Intramolecular Thioether Cyclization

This protocol describes the cyclization of the linear N-chloroacetylated peptide to form a constrained peptidomimetic.

Materials:

  • Purified linear N-chloroacetylated peptide

  • High-purity DMF

  • Aqueous buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 8.0)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the purified linear peptide in DMF at a low concentration (e.g., 0.5 mg/mL).

  • pH Adjustment: Add the aqueous buffer to the peptide solution to achieve a final pH of approximately 8.0. Add a small amount of DIPEA if necessary to maintain the basic pH. The high dilution favors intramolecular over intermolecular reactions.

  • Cyclization Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by HPLC-MS. The reaction is complete when the starting material peak is no longer observed and a new peak corresponding to the cyclized product appears.

  • Quenching: Once the reaction is complete, acidify the mixture with a small amount of TFA to stop the reaction.

  • Purification: Purify the cyclic peptidomimetic by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Protocol 3: Covalent Modification of a Target Protein

This protocol provides a general workflow for evaluating the ability of a peptidomimetic containing an N-chloroacetyl group to act as a covalent inhibitor of a target protein.

Materials:

  • Purified target protein with a known or suspected nucleophilic residue in the active site.

  • Purified N-chloroacetyl peptidomimetic.

  • Reaction buffer (e.g., PBS or Tris buffer, pH 7.4).

  • Quenching solution (e.g., 2-mercaptoethanol or dithiothreitol).

  • SDS-PAGE analysis reagents and equipment.

  • Mass spectrometer for intact protein analysis or peptide mapping.

Procedure:

  • Incubation: Incubate the target protein with an excess of the N-chloroacetyl peptidomimetic in the reaction buffer at a controlled temperature (e.g., 37 °C). Include a control reaction without the peptidomimetic.

  • Time-course Analysis: Take aliquots from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution containing a high concentration of a thiol-containing reagent.

  • Analysis of Covalent Modification:

    • SDS-PAGE: Analyze the samples by SDS-PAGE. A covalent modification may result in a slight shift in the molecular weight of the protein.

    • Mass Spectrometry: Analyze the samples by mass spectrometry. Intact protein analysis can confirm the addition of the mass of the peptidomimetic to the protein. For more detailed information, perform a tryptic digest of the protein followed by LC-MS/MS analysis (peptide mapping) to identify the specific residue that has been covalently modified.

  • Activity Assay: In parallel, perform a functional assay to measure the activity of the target protein after incubation with the peptidomimetic to correlate covalent modification with inhibition of function.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_analysis Analysis & Application spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage purification1 HPLC Purification cleavage->purification1 cyclization Intramolecular Cyclization purification1->cyclization Linear Peptide purification2 HPLC Purification cyclization->purification2 characterization Characterization (MS, HPLC) purification2->characterization Cyclic Peptidomimetic covalent_mod Covalent Modification Assay characterization->covalent_mod activity_assay Biological Activity Assay characterization->activity_assay

Caption: Experimental workflow for peptidomimetic development.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Transduction Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Peptidomimetic Cyclic Peptidomimetic (Inhibitor) Peptidomimetic->Receptor Blocks Ligand Binding

Caption: Inhibition of a generic signaling pathway.

logical_relationship Start This compound Incorp Incorporation into Peptide Chain Start->Incorp Cyclic Cyclic Peptidomimetic Incorp->Cyclic Intramolecular Thioether Formation Covalent Covalent Inhibitor Incorp->Covalent Electrophilic Warhead Bioactivity Enhanced Biological Activity (Stability, Affinity, Selectivity) Cyclic->Bioactivity Covalent->Bioactivity

Caption: Rationale for using this compound.

Conclusion

This compound is a powerful and versatile tool for the development of sophisticated peptidomimetics. Its ability to facilitate intramolecular cyclization and to act as a covalent warhead provides medicinal chemists with robust strategies to enhance the therapeutic properties of peptide-based drug candidates. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this valuable building block in their drug discovery efforts. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the successful synthesis and evaluation of novel peptidomimetics derived from this compound.

Application Notes and Protocols for N-Chloroacetyl-DL-alanine in the Site-Specific Modification and Cyclization of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy for enhancing their therapeutic properties, stability, and for the development of novel biologics and research tools. N-Chloroacetyl-DL-alanine serves as a valuable building block not for direct ribosomal incorporation as a non-canonical amino acid, but as a precursor to introduce a reactive chloroacetyl moiety. This functional group acts as a chemical handle for site-specific, post-translational modification of peptides and proteins, most notably through the formation of stable thioether bonds with cysteine residues. This approach is particularly effective for peptide macrocyclization, a strategy known to improve peptide stability, bioactivity, and cell permeability.

These application notes provide a comprehensive overview of the use of this compound for peptide and protein modification, with a focus on macrocyclization. Detailed protocols for the synthesis of N-chloroacetylated amino acids and their application in in vitro translation and cyclization are provided to guide researchers in this advanced area of bioconjugation and drug discovery.

Principle of Action: Thioether Bond Formation

The core application of this compound revolves around the high reactivity and specificity of the chloroacetyl group towards the thiol side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine thiol attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a stable thioether linkage. This reaction is highly efficient and can be performed under mild, biocompatible conditions. When an N-terminal amino acid is N-chloroacetylated, it can react with a downstream cysteine residue within the same peptide chain, resulting in head-to-side-chain macrocyclization.

Data Presentation

Table 1: Regioselectivity of Peptide Cyclization with N-Terminal Chloroacetyl Group and Multiple Cysteine Residues

The reaction between an N-terminal chloroacetyl group and a cysteine residue is highly regioselective, favoring the cysteine closest to the N-terminus. However, a cysteine at position 2 (immediately following the N-chloroacetylated amino acid) is sterically hindered and does not readily participate in cyclization. This principle can be exploited to design peptides with specific cyclization patterns or to create bicyclic structures.[1][2]

Peptide Sequence (N-terminus to C-terminus)Initiating Amino AcidCysteine PositionsPredominant Cyclization ProductObserved Yield (%)
ClAc-F GC GYC GN-Chloroacetyl-Phenylalanine3 and 6Cyclization between N-terminus and Cys at position 3>95
ClAc-GC FGC GYGN-Chloroacetyl-Glycine2 and 5Cyclization between N-terminus and Cys at position 5>95
ClAc-AC GC GYC GN-Chloroacetyl-Alanine2, 4, and 7Cyclization between N-terminus and Cys at position 4>90

Data compiled from qualitative descriptions in scientific literature.[1][2] Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Table 2: Comparison of Cyclization Yields for Different N-Terminal N-Chloroacetylated Amino Acids

The choice of the N-terminal amino acid that is N-chloroacetylated can influence the efficiency of the cyclization reaction. While systematic quantitative comparisons are limited in the literature, the general observation is that various N-chloroacetylated amino acids can be used effectively.

Initiating Amino AcidModel Peptide SequenceCyclization ConditionsReported OutcomeReference
N-Chloroacetyl-L-phenylalanineClAc-Phe-Gly-Cys-Gly-Tyr-GlyIn vitro translation followed by spontaneous cyclizationHigh efficiency of cyclization observed[3]
N-Chloroacetyl-D-phenylalanineClAc-d-Phe-Gly-Cys-Gly-Tyr-GlyIn vitro translation followed by spontaneous cyclizationHigh efficiency of cyclization observed[3]
N-Chloroacetyl-L-tyrosineClAc-Tyr-Gly-Cys-Gly-Tyr-GlyIn vitro translation followed by spontaneous cyclizationHigh efficiency of cyclization observed[3]
N-Chloroacetyl-L-alanineNot explicitly compared in a head-to-head study with quantitative yield reporting.-Expected to be efficient based on general principles.-
N-Chloroacetyl-D-alanineNot explicitly compared in a head-to-head study with quantitative yield reporting.-Expected to be efficient based on general principles.-

Note: The successful use of both L- and D-isomers of N-chloroacetyl-phenylalanine suggests that the stereochemistry at the alpha-carbon of the initiating amino acid does not significantly hinder the cyclization process.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from DL-alanine and chloroacetyl chloride.

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dry Tetrahydrofuran (THF)

  • Ethyl acetate

  • 4% aqueous NaHCO₃ solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend DL-alanine (1.0 equivalent) and sodium bicarbonate (5.0 equivalents) in dry THF.

  • Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of chloroacetyl chloride (1.2 equivalents) in dry THF to the suspension dropwise over 15-20 minutes using a dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight in the dark.

  • Quench the reaction by adding 4% aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a solid. The product can be used in the next step without further purification if of sufficient purity, or can be recrystallized if necessary.[4]

Protocol 2: In Vitro Peptide Synthesis and Macrocyclization using this compound

This protocol outlines the general steps for using this compound in an in vitro translation system, such as mRNA display, to generate and cyclize peptides. This process involves the preparation of an N-chloroacetyl-DL-alanyl-tRNA initiator, followed by in vitro translation and spontaneous cyclization.

Materials:

  • This compound

  • Initiator tRNA (e.g., tRNAfMet)

  • Aminoacyl-tRNA synthetase-activating enzyme (e.g., Flexizyme)

  • In vitro translation system (e.g., PURE system or rabbit reticulocyte lysate)

  • mRNA template encoding the peptide of interest with a downstream cysteine residue

  • Buffers and reagents for in vitro translation (ATP, GTP, amino acid mix minus methionine)

  • Purification reagents (e.g., oligo-dT beads for mRNA-peptide fusion purification)

Procedure:

Part A: Preparation of N-Chloroacetyl-DL-alanyl-tRNA

  • Synthesize the N-chloroacetyl-DL-alanyl-cyanomethyl ester by reacting this compound with chloroacetonitrile in the presence of a suitable base.

  • Charge the initiator tRNA with the N-chloroacetyl-DL-alanyl-cyanomethyl ester using an appropriate aminoacyl-tRNA synthetase-activating enzyme like Flexizyme, following the enzyme manufacturer's protocol.

Part B: In Vitro Translation and Cyclization

  • Prepare the in vitro translation reaction mixture according to the manufacturer's instructions, omitting methionine to allow for initiation with the N-chloroacetyl-DL-alanyl-tRNA.

  • Add the mRNA template encoding the desired peptide sequence, ensuring it contains a cysteine codon at the desired position for cyclization.

  • Add the prepared N-chloroacetyl-DL-alanyl-tRNA to the translation mixture to initiate protein synthesis.

  • Incubate the reaction at the optimal temperature (typically 30-37°C) for a sufficient time (e.g., 1-2 hours) to allow for peptide synthesis.

  • Following translation, the cyclization reaction will occur spontaneously. The rate of cyclization can be enhanced by adjusting the pH to slightly basic conditions (pH 7.5-8.5) and incubating for an additional 1-3 hours at room temperature.[5]

  • Purify the resulting cyclic peptide. For mRNA display applications, this involves purifying the mRNA-peptide fusions.

Part C: Analysis of Cyclization

  • Analyze the reaction products by MALDI-TOF mass spectrometry to confirm the mass of the cyclized peptide. The cyclization results in the loss of HCl, so the mass of the product will be the mass of the linear peptide minus 36.46 Da.

  • Further characterization can be performed using HPLC to assess the purity of the cyclic product and to separate it from any uncyclized linear peptide.

Mandatory Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_cyclization Protocol 2: In Vitro Peptide Synthesis & Macrocyclization start_synthesis Start: DL-alanine & Chloroacetyl Chloride reaction N-Chloroacetylation (THF, NaHCO3, 0°C to RT) start_synthesis->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup product_synthesis Product: this compound workup->product_synthesis start_cyclization Start: this compound & Initiator tRNA tRNA_charging tRNA Charging (Flexizyme) start_cyclization->tRNA_charging charged_tRNA N-Chloroacetyl-DL-alanyl-tRNA tRNA_charging->charged_tRNA translation In Vitro Translation (mRNA template with Cys codon) charged_tRNA->translation linear_peptide Linear Peptide with N-terminal Chloroacetyl Group translation->linear_peptide cyclization Spontaneous Intramolecular Cyclization (Thioether bond formation) linear_peptide->cyclization cyclic_peptide Cyclic Peptide Product cyclization->cyclic_peptide analysis Analysis (MALDI-TOF MS, HPLC) cyclic_peptide->analysis signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products n_chloroacetyl N-terminal This compound sn2_reaction SN2 Nucleophilic Attack (Thiol on Chloroacetyl Group) n_chloroacetyl->sn2_reaction cysteine Downstream Cysteine Residue cysteine->sn2_reaction thioether_bond Stable Thioether Bond (-S-CH2-CO-) sn2_reaction->thioether_bond hcl HCl (Byproduct) sn2_reaction->hcl

References

Application Notes and Protocols: N-Chloroacetyl-DL-alanine in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Chloroacetyl-DL-alanine as a versatile building block in the synthesis of bioactive peptides. The introduction of an N-terminal chloroacetyl group serves as a key chemical handle for a variety of modifications, leading to the generation of peptide libraries with diverse structural and functional properties. While direct examples of bioactive peptides where this compound is the sole determinant of activity are not extensively reported in publicly available literature, its application in forming cyclic peptides, peptide conjugates, and other modified structures is a well-established strategy in peptide chemistry and drug discovery.

Introduction to N-Chloroacetylation in Peptide Synthesis

N-chloroacetylation is a chemical modification that introduces a chloroacetyl group (ClCH₂CO-) to the N-terminal amino group of a peptide. This functional group is a reactive electrophile that can readily undergo nucleophilic substitution with various nucleophiles, most notably the thiol group of cysteine residues. This reactivity makes N-chloroacetylated peptides valuable intermediates for:

  • Peptide Cyclization: Intramolecular reaction with a downstream cysteine residue to form a stable thioether linkage, resulting in a cyclic peptide. Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability.

  • Peptide Conjugation: Intermolecular reaction with thiol-containing molecules such as proteins, cytotoxic drugs, or imaging agents to create peptide-drug conjugates (PDCs), radiolabeled peptides, or other targeted therapeutics.

  • Formation of Peptide Dimers and Polymers: Reaction with bifunctional thiol-containing linkers or self-reaction of N-chloroacetylated peptides containing a cysteine residue can lead to the formation of dimers or polymers.

Data Presentation: Applications of N-Chloroacetylated Peptides

The following table summarizes potential applications of peptides synthesized using this compound. While specific quantitative data for this compound containing peptides is limited in the literature, this table provides an overview of the types of bioactive molecules that can be generated and their therapeutic potential.

ApplicationDescriptionPotential Therapeutic AreaRepresentative Moieties for Conjugation/Cyclization
Cyclic Peptides Intramolecular cyclization via thioether linkage with a cysteine residue.Oncology, Antimicrobials, Metabolic DiseasesCysteine
Peptide-Drug Conjugates (PDCs) Covalent attachment of a cytotoxic drug to a tumor-targeting peptide.OncologyThiol-containing cytotoxic agents (e.g., derivatives of maytansine, auristatin)
Targeted Imaging Agents Conjugation of a peptide ligand to an imaging probe (e.g., fluorescent dye, chelator for radionuclides).Diagnostics, OncologyThiol-functionalized imaging agents
Peptide-Protein Conjugates Attachment to a carrier protein to enhance immunogenicity for vaccine development.Infectious Diseases, OncologyThiolated carrier proteins (e.g., KLH, BSA)

Experimental Protocols

The following are detailed protocols for the synthesis and modification of peptides using this compound.

Protocol 1: Solid-Phase Synthesis of an N-Chloroacetylated Peptide

This protocol describes the synthesis of a linear peptide with an N-terminal this compound on a solid support using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • N-Terminal Chloroacetylation:

    • After the final Fmoc deprotection and washing, add a solution of this compound (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF to the resin.

    • Shake for 2-4 hours, monitoring for completion.

  • Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Protocol 2: Cyclization of an N-Chloroacetylated Peptide

This protocol describes the solution-phase cyclization of a purified N-chloroacetylated peptide containing a cysteine residue.

Materials:

  • Purified N-chloroacetylated peptide with a cysteine residue

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Acetonitrile

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolution: Dissolve the purified linear N-chloroacetylated peptide in a mixture of acetonitrile and ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL. The use of a dilute solution favors intramolecular cyclization over intermolecular dimerization.

  • Cyclization Reaction: Stir the solution at room temperature and monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of a thiol-containing scavenger like β-mercaptoethanol.

  • Purification: Purify the cyclic peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final cyclic peptide product.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Cyclization Resin Start with Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection AA_Coupling Amino Acid Coupling (DIC/Oxyma) Fmoc_Deprotection->AA_Coupling Wash1 Wash (DMF/DCM) AA_Coupling->Wash1 Repeat Repeat for n cycles Wash1->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Last Amino Acid Chloroacetylation N-Chloroacetylation of DL-Alanine Final_Fmoc_Deprotection->Chloroacetylation Final_Wash Final Wash Chloroacetylation->Final_Wash Cleavage Cleavage from Resin (TFA) Final_Wash->Cleavage HPLC1 RP-HPLC Purification of Linear Peptide Cleavage->HPLC1 Cyclization Solution-Phase Cyclization (pH 8-8.5) HPLC1->Cyclization HPLC2 RP-HPLC Purification of Cyclic Peptide Cyclization->HPLC2 Lyophilization Lyophilization HPLC2->Lyophilization Final_Product Final Cyclic Peptide Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis of a cyclic peptide using this compound.

G cluster_PDC Peptide-Drug Conjugate (PDC) Action cluster_Signaling Downstream Signaling Pathway PDC PDC (N-Chloroacetyl-Peptide-Drug) Receptor Tumor Cell Receptor PDC->Receptor Binding Internalization Receptor-Mediated Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Drug Released Cytotoxic Drug Drug_Release->Drug DNA_Damage DNA Damage Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Conceptual signaling pathway for a peptide-drug conjugate utilizing an N-chloroacetyl linker.

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Chloroacetyl-DL-alanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for N-Chloroacetyl-DL-alanine coupling. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the N-chloroacetylation of DL-alanine.

Question: Why is my yield of this compound lower than expected?

Answer: Low yields can result from several factors. A primary concern is the hydrolysis of the chloroacetyl chloride reactant. Additionally, ensure that the reaction conditions are optimal, as deviations can significantly impact the outcome.[1] A systematic approach to troubleshooting is recommended.

dot

Low_Yield_Troubleshooting start Low Yield of This compound check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions reagent_quality Use fresh, high-purity DL-alanine and chloroacetyl chloride. check_reagents->reagent_quality conditions_ph Is the pH optimal? (e.g., phosphate buffer) check_conditions->conditions_ph conditions_temp Is the temperature controlled? check_conditions->conditions_temp side_reactions_hydrolysis Hydrolysis of chloroacetyl chloride? check_side_reactions->side_reactions_hydrolysis end Improved Yield reagent_quality->end optimize_ph Adjust pH using a suitable buffer system. conditions_ph->optimize_ph No conditions_ph->end Yes control_temp Maintain recommended temperature. conditions_temp->control_temp No conditions_temp->end Yes minimize_hydrolysis Use aqueous buffer to accelerate the desired reaction over hydrolysis. side_reactions_hydrolysis->minimize_hydrolysis Yes optimize_ph->end control_temp->end minimize_hydrolysis->end

Caption: Troubleshooting workflow for low reaction yield.

Question: I am observing multiple spots on my TLC plate, indicating impurities. What are the likely side products?

Answer: The presence of multiple spots suggests side reactions may be occurring. One common side product is chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.[1] Another possibility, especially in the absence of a proper base or buffer, is the formation of a salt between the unreacted DL-alanine and the HCl generated during the reaction. In some cases, over-acylation or other unintended reactions can occur.

Question: The reaction seems to be very slow or not going to completion. What can I do?

Answer: Slow or incomplete reactions can often be attributed to suboptimal reaction conditions. The use of a phosphate buffer has been shown to significantly accelerate the N-chloroacetylation of amino acids, with reactions often completing within 20 minutes.[1][2] Ensure proper mixing and that the temperature is appropriate for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for this reaction?

A1: An aqueous phosphate buffer is a highly effective and environmentally friendly solvent system for the N-chloroacetylation of amino acids.[1][2] This system can lead to high yields and easy product isolation without the need for chromatographic separation.[1]

Q2: What is the optimal pH for the N-chloroacetylation of DL-alanine?

Q3: Is it necessary to protect the carboxylic acid group of DL-alanine?

A3: For the N-chloroacetylation using chloroacetyl chloride, protection of the carboxylic acid group is generally not necessary, especially when using an aqueous buffer system. The amine group is significantly more nucleophilic and will react selectively.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to clearly separate the starting material (DL-alanine) from the product (this compound).

Data Presentation

The following tables summarize the impact of different reaction conditions on the yield of N-acylated products. While specific data for this compound is limited, the following provides a general understanding based on similar reactions.

Table 1: Effect of Solvent System on N-Chloroacetylation Yield

Solvent SystemBase/AdditiveReaction TimeYield (%)Reference
DichloromethaneTriethylamine>3 hoursModerate[1]
AcetonitrileTriethylamine>3 hoursModerate[1]
Phosphate BufferNone20 minutesHigh[1][2]

Table 2: Yields of N-Chloroacetylation of Various Amino Compounds in Phosphate Buffer

Amino CompoundReaction Time (min)Yield (%)Reference
Alanine2065[2]
4-Aminobutyric acid2063[2]
6-Aminohexanoic acid2068[2]

Experimental Protocols

Detailed Methodology for N-Chloroacetylation of DL-alanine in Phosphate Buffer

This protocol is adapted from the efficient and chemoselective method described by Balaji and Dalal (2018).[1][2]

dot

Experimental_Workflow start Start dissolve Dissolve DL-alanine in phosphate buffer start->dissolve add_cac Add Chloroacetyl Chloride dropwise at room temperature dissolve->add_cac stir Stir vigorously for 20 minutes add_cac->stir monitor Monitor reaction by TLC stir->monitor workup Acidify with HCl to precipitate the product monitor->workup isolate Filter, wash with cold water, and dry the product workup->isolate end Obtain this compound isolate->end

Caption: Experimental workflow for this compound synthesis.

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Hydrochloric acid (e.g., 2 M)

  • Deionized water

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve DL-alanine in the phosphate buffer at room temperature.

  • Acylation: While stirring vigorously, add chloroacetyl chloride dropwise to the solution. The reaction is typically rapid.[1]

  • Reaction: Continue to stir the reaction mixture at room temperature for approximately 20 minutes.[1][2]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the this compound product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to obtain this compound.

This protocol offers a green, efficient, and scalable method for the synthesis of this compound, yielding a product of high purity that often does not require further chromatographic purification.[1][2]

References

Side reactions and byproduct formation with N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Chloroacetyl-DL-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and byproduct formation during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid DL-alanine. It is commonly used as a building block in organic synthesis, particularly in the preparation of more complex molecules and peptide derivatives. The chloroacetyl group provides a reactive site for further chemical modifications.

Q2: What are the most common side reactions observed when working with this compound?

The most prevalent side reactions include hydrolysis of the chloroacetyl group, hydrolysis of the starting material (chloroacetyl chloride), and intramolecular cyclization to form a 2,5-diketopiperazine (DKP) derivative, especially under conditions that favor cyclization.

Q3: How can I detect the formation of byproducts in my reaction mixture?

Common analytical techniques for detecting impurities include High-Performance Liquid Chromatography (HPLC), which can separate components based on polarity, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can help identify the structure of byproducts. Mass spectrometry (MS) is also crucial for determining the molecular weight of any unexpected products.

Q4: What general precautions should I take to minimize side reactions?

To minimize side reactions, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal pH, temperature, and reaction time. Using anhydrous solvents and inert atmospheres can also prevent unwanted hydrolysis. The choice of base and its controlled addition are critical in reactions like the Schotten-Baumann synthesis to avoid unwanted side reactions.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product

Possible Cause 1: Hydrolysis of Chloroacetyl Chloride

  • Symptoms: The reaction does not proceed to completion, and analysis of the aqueous layer may show a decrease in pH due to the formation of hydrochloric acid and chloroacetic acid.

  • Troubleshooting:

    • Ensure the use of anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Add the chloroacetyl chloride slowly to a cooled reaction mixture to control the exothermic reaction and minimize localized heating that can accelerate hydrolysis.

Possible Cause 2: Incomplete Reaction

  • Symptoms: Significant amounts of starting DL-alanine remain in the reaction mixture.

  • Troubleshooting:

    • Increase the reaction time or temperature moderately, while monitoring for byproduct formation.

    • Ensure stoichiometric amounts of reagents are used. An excess of the acylating agent can sometimes be beneficial, but may lead to other side reactions.

    • Optimize the base used for the reaction. The Schotten-Baumann reaction, for example, relies on a suitable base to neutralize the HCl formed.[1][2][3][4][5]

Issue 2: Presence of an Unexpected Byproduct with a Lower Molecular Weight

Possible Cause: Hydrolysis of this compound

  • Symptoms: A byproduct is observed that corresponds to the molecular weight of N-glycolyl-DL-alanine or DL-alanine itself. This is more likely to occur during workup or purification under non-neutral pH conditions.

  • Troubleshooting:

    • Maintain a neutral pH during aqueous workup and purification steps.

    • Avoid prolonged exposure to acidic or basic conditions.

    • Use purification techniques that are performed at or near neutral pH, such as size-exclusion chromatography or crystallization from a neutral solvent system.

Issue 3: Presence of an Unexpected Byproduct with a Higher Molecular Weight

Possible Cause: Formation of 2,5-Diketopiperazine (DKP)

  • Symptoms: A byproduct with a molecular weight corresponding to a cyclic dipeptide of alanine is detected. This is more likely if the N-chloroacetyl group is substituted or if the reaction conditions promote intramolecular cyclization.

  • Troubleshooting:

    • Avoid high temperatures and prolonged reaction times, as these conditions can favor cyclization.[6]

    • If the N-chloroacetyl group is intended to be a protecting group, consider using a different protecting group that is less prone to cyclization under the reaction conditions.

    • In the context of peptide synthesis, DKP formation is a known side reaction, and strategies to minimize it include the use of specific coupling reagents or the incorporation of dipeptides to bypass sensitive intermediates.[7][8]

Data Presentation

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Conditions Favoring Formation
Chloroacetic AcidC₂H₃ClO₂94.50Hydrolysis of chloroacetyl chloride in the presence of water.
N-Glycolyl-DL-alanineC₅H₉NO₄147.13Hydrolysis of the chloroacetyl group on the product.
3,6-dimethylpiperazine-2,5-dioneC₆H₁₀N₂O₂142.16High temperatures, prolonged reaction times, or basic conditions that facilitate intramolecular cyclization.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a standard method for the N-acylation of amino acids and highlights steps to minimize common side reactions.

  • Dissolution of Amino Acid: Dissolve DL-alanine in an aqueous solution of a suitable base (e.g., sodium hydroxide or sodium carbonate) in a flask equipped with a magnetic stirrer and cooled in an ice bath. The base neutralizes the HCl that will be formed during the reaction.[1][2]

  • Preparation of Acylating Agent: In a separate container, dissolve chloroacetyl chloride in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane).

  • Acylation: Slowly add the chloroacetyl chloride solution to the vigorously stirred, cooled amino acid solution over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize hydrolysis of the acid chloride.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Separate the organic and aqueous layers. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the this compound product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Protocol 2: HPLC Method for alysis of this compound and Potential Byproducts

This protocol provides a general framework for separating the desired product from potential impurities.

  • Column: A reversed-phase C18 column is typically suitable for separating amino acid derivatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to be near neutral) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the amide bond absorbs (typically around 210-220 nm) is common.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of the main product peak and any impurity peaks. Retention times can be compared to standards of known byproducts if available.

Visualizations

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions DL-Alanine DL-Alanine This compound This compound DL-Alanine->this compound Acylation Chloroacetyl_Chloride Chloroacetyl_Chloride Chloroacetyl_Chloride->this compound Hydrolysis_Product Chloroacetic Acid + HCl Chloroacetyl_Chloride->Hydrolysis_Product Hydrolysis Cyclization_Product 2,5-Diketopiperazine Derivative This compound->Cyclization_Product Intramolecular Cyclization Product_Hydrolysis N-Glycolyl-DL-alanine This compound->Product_Hydrolysis Hydrolysis Water Water Water->Hydrolysis_Product G Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Byproduct_Detected Unexpected Byproduct Detected? Low_Yield->Byproduct_Detected No Check_Reagents Check for Water in Reagents/Solvents Low_Yield->Check_Reagents Yes Analyze_Byproduct_MW Analyze Byproduct Molecular Weight Byproduct_Detected->Analyze_Byproduct_MW Yes End End Byproduct_Detected->End No Optimize_Conditions Optimize Reaction Time/ Temperature/Base Check_Reagents->Optimize_Conditions Optimize_Conditions->End Low_MW Lower MW? Analyze_Byproduct_MW->Low_MW High_MW Higher MW? Analyze_Byproduct_MW->High_MW Product_Hydrolysis Suspect Product Hydrolysis. Control pH during workup. Low_MW->Product_Hydrolysis Yes Low_MW->End No DKP_Formation Suspect DKP Formation. Avoid high temp/long reaction time. High_MW->DKP_Formation Yes High_MW->End No

References

Preventing hydrolysis of N-Chloroacetyl-DL-alanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of N-Chloroacetyl-DL-alanine, with a specific focus on preventing its hydrolysis during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the N-acylation of DL-alanine using chloroacetyl chloride. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous alkaline solution to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenge is the hydrolysis of the desired product, this compound, back to DL-alanine and chloroacetic acid. This can be exacerbated by suboptimal reaction conditions, such as inadequate pH control or elevated temperatures. Another potential issue is the hydrolysis of the acylating agent, chloroacetyl chloride, before it can react with the amino acid.

Q3: What are the key factors to control to prevent hydrolysis?

A3: The critical parameters to control are pH, temperature, and reaction time. Maintaining a mildly alkaline pH is crucial for the acylation reaction to proceed while minimizing amide bond cleavage.[3] Low temperatures are generally preferred to reduce the rate of both reactant and product hydrolysis. The reaction time should be optimized to ensure complete acylation without providing excessive time for hydrolysis to occur.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and determining the purity of the final product.[4][5][6] It can effectively separate the starting material (DL-alanine), the desired product (this compound), and potential byproducts like chloroacetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also valuable for confirming the chemical structure of the synthesized compound.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing hydrolysis.

Problem Possible Cause Recommended Solution
Low Yield of this compound Hydrolysis of Chloroacetyl Chloride: The acylating agent may be hydrolyzing in the aqueous phase before reacting with DL-alanine.- Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. - Add the chloroacetyl chloride solution dropwise to the reaction mixture to maintain a low instantaneous concentration in the aqueous phase. - Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the hydrolysis rate of the acyl chloride.
Hydrolysis of the Product: The newly formed this compound is hydrolyzing back to the starting materials under the reaction conditions.- Maintain the pH of the aqueous phase in the optimal range (typically pH 8-10). A pH that is too high can accelerate amide hydrolysis. - Work up the reaction mixture promptly upon completion to isolate the product from the basic aqueous environment. - Keep the reaction temperature low throughout the synthesis and workup.
Incomplete Reaction: The acylation of DL-alanine is not going to completion.- Ensure the molar ratio of chloroacetyl chloride to DL-alanine is appropriate (a slight excess of the acylating agent is often used). - Verify the quality and reactivity of the chloroacetyl chloride. - Allow for sufficient reaction time, monitored by a suitable analytical technique like HPLC or TLC.
Presence of Significant DL-Alanine Impurity in the Final Product Incomplete Reaction or Significant Product Hydrolysis. - Refer to the solutions for "Low Yield." - Optimize the reaction conditions (pH, temperature, reaction time) to favor the forward reaction and minimize hydrolysis.
Presence of Chloroacetic Acid Impurity Hydrolysis of Chloroacetyl Chloride or the Product. - This is a direct indicator of hydrolysis. Implement the strategies outlined above to minimize hydrolysis. - During workup, washing the organic extract containing the product with a mild base (e.g., a saturated solution of sodium bicarbonate) can help remove acidic impurities like chloroacetic acid.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound

This protocol is a standard method for the N-acylation of amino acids.

Materials:

  • DL-Alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or another suitable organic solvent)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

Procedure:

  • Dissolve DL-alanine in a 1M NaOH solution in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5 °C).

  • In a separate flask, dissolve chloroacetyl chloride in an equal volume of dichloromethane.

  • With vigorous stirring, add the chloroacetyl chloride solution dropwise to the DL-alanine solution while maintaining the temperature between 0-5 °C.

  • Simultaneously, add a 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway cluster_reactants Reactants cluster_products Products DL_Alanine DL-Alanine Product This compound DL_Alanine->Product Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Byproduct HCl

Caption: Synthesis of this compound from DL-alanine and chloroacetyl chloride.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Hydrolysis Analyze for Hydrolysis Byproducts (e.g., Chloroacetic Acid) Start->Check_Hydrolysis Optimize_pH Optimize pH Control (Maintain 8-10) Check_Hydrolysis->Optimize_pH Yes Check_Reagents Check Reagent Quality and Stoichiometry Check_Hydrolysis->Check_Reagents No Lower_Temp Lower Reaction Temperature (0-5 °C) Optimize_pH->Lower_Temp Improve_Mixing Improve Stirring/ Mixing Efficiency Lower_Temp->Improve_Mixing Adjust_Stoichiometry Adjust Molar Ratios Check_Reagents->Adjust_Stoichiometry Stoichiometry Issue Pure_Reagents Use Pure/Fresh Reagents Check_Reagents->Pure_Reagents Quality Issue End Improved Yield Improve_Mixing->End Adjust_Stoichiometry->End Pure_Reagents->End

Caption: Troubleshooting workflow for addressing low yields in the synthesis.

Signaling Pathway of Amide Bond Hydrolysis

This diagram illustrates the general mechanisms for acid and base-catalyzed hydrolysis of the amide bond in this compound.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation Protonation of Carbonyl Oxygen A_Start->A_Protonation H3O+ A_Attack Nucleophilic Attack by Water A_Protonation->A_Attack A_Intermediate Tetrahedral Intermediate A_Attack->A_Intermediate A_Cleavage Amine Departure A_Intermediate->A_Cleavage A_Products DL-Alanine + Chloroacetic Acid A_Cleavage->A_Products B_Start This compound B_Attack Nucleophilic Attack by Hydroxide Ion B_Start->B_Attack OH- B_Intermediate Tetrahedral Intermediate B_Attack->B_Intermediate B_Cleavage Amine Departure B_Intermediate->B_Cleavage B_Products DL-Alanine + Chloroacetate B_Cleavage->B_Products

Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.

References

Technical Support Center: Purification of N-Chloroacetyl-DL-alanine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Chloroacetyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected products?

A1: The most prevalent laboratory synthesis method is the Schotten-Baumann reaction.[1] This involves the acylation of DL-alanine with chloroacetyl chloride in a biphasic system, typically with an aqueous base like sodium hydroxide to neutralize the hydrochloric acid byproduct. The primary product is this compound.

Q2: What are the common impurities I should expect in my crude reaction mixture?

A2: Common impurities include unreacted starting materials, byproducts of side reactions, and residual reagents. These can be categorized as follows:

  • Starting Materials: Unreacted DL-alanine and chloroacetyl chloride.

  • Reagent-Related Impurities: Chloroacetic acid (from the hydrolysis of chloroacetyl chloride) and inorganic salts (e.g., sodium chloride) from the base used for neutralization.[2]

  • Side-Products: Diacylated alanine and small amounts of dipeptides can form, particularly if the reaction conditions are not carefully controlled.[3]

Q3: What are the recommended purification strategies for this compound?

A3: A multi-step purification strategy is often most effective, combining extraction and recrystallization. For higher purity, column chromatography can be employed.

  • Acid-Base Extraction: This technique separates the acidic product from neutral and basic impurities.

  • Recrystallization: This is a crucial step for obtaining a crystalline solid with high purity.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be used.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor your purification.[4][5] High-Performance Liquid Chromatography (HPLC) is recommended for quantitative purity analysis of the final product.[6][7]

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is typically a white crystalline solid. Its reported melting point is around 125 °C. A sharp melting point range is a good indicator of purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Boil off some of the solvent to concentrate the solution and attempt to cool again.[8]- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The product precipitates as an oil instead of crystals. - The product is "oiling out" due to a high concentration of impurities, lowering the melting point of the mixture.- The solvent is too nonpolar for the product.- Re-heat the solution to dissolve the oil, add a small amount of a more polar solvent (if using a mixed solvent system), and cool slowly.[9]- Attempt purification by another method, such as column chromatography, to remove impurities before recrystallization.
Low yield of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- Reduce the amount of solvent used for recrystallization. The minimum amount of hot solvent should be used to dissolve the crude product.[8]- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Crystals are colored. - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.[10]
Extraction Issues
ProblemPossible Cause(s)Suggested Solution(s)
Formation of an emulsion during extraction. - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.
Poor separation of layers. - The densities of the aqueous and organic layers are too similar.- Add more of the organic solvent or brine to the separatory funnel to increase the density difference.
Low recovery of product after extraction. - The pH of the aqueous layer was not optimal for partitioning the product.- An insufficient number of extractions were performed.- Ensure the pH of the aqueous layer is appropriate for the desired separation (acidic to protonate the carboxylic acid, basic to deprotonate it).- Perform multiple extractions with smaller volumes of the extraction solvent for better efficiency.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a fume hood, dissolve DL-alanine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the cold, stirring solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. A white precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification of this compound

1. Acid-Base Extraction

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic layer with a 5% aqueous HCl solution to remove any unreacted DL-alanine.

  • Extract the organic layer with a saturated aqueous sodium bicarbonate solution. The this compound will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with a small amount of ethyl acetate to remove any neutral impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the purified this compound.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

2. Recrystallization

  • Solvent Selection: A mixed solvent system of ethyl acetate and hexane is a good starting point.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or extracted this compound in a minimal amount of hot ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration to remove the charcoal.[10]

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Data Presentation

Purity Analysis Methods
MethodTypical ConditionsPurpose
TLC Stationary Phase: Silica gel 60 F254Mobile Phase: Ethyl Acetate : Hexane : Acetic Acid (e.g., 7:3:0.1)Visualization: UV light (254 nm), Ninhydrin stain (for unreacted alanine), Potassium permanganate stain.[4][12]To monitor reaction progress and the effectiveness of purification steps.
HPLC Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: Linear gradient (e.g., 5% to 95% B over 20 minutes)Detection: UV at 210-220 nm.[6][7]To determine the final purity of the product.
Expected Yield and Purity
Purification StepTypical Yield RangeExpected Purity
Crude Product (after synthesis) 70-90%80-95%
After Acid-Base Extraction 60-80%95-98%
After Recrystallization 50-70%>98%

Note: Yields are highly dependent on the reaction scale and specific conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup A DL-Alanine + NaOH(aq) C Reaction Mixture (0-5°C -> RT) A->C B Chloroacetyl Chloride B->C D Acidification (HCl) C->D E Crude Product (Precipitate) D->E F Filtration & Washing E->F G Crude N-Chloroacetyl- DL-alanine F->G

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization Start Crude Product Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash_Acid Wash with HCl(aq) Dissolve->Wash_Acid Extract_Base Extract with NaHCO3(aq) Wash_Acid->Extract_Base Precipitate Acidify Aqueous Layer (HCl) Extract_Base->Precipitate Filter_Extract Filter & Dry Precipitate->Filter_Extract Dissolve_Recryst Dissolve in hot Ethyl Acetate Filter_Extract->Dissolve_Recryst Add_Antisolvent Add Hexane Dissolve_Recryst->Add_Antisolvent Cool Cool Slowly Add_Antisolvent->Cool Filter_Recryst Filter & Dry Cool->Filter_Recryst Purified_Product Pure N-Chloroacetyl- DL-alanine Filter_Recryst->Purified_Product

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Recrystallization Attempt Oily Product Oils Out? Start->Oily NoCrystals No Crystals Form? Oily->NoCrystals No Reheat Reheat, Add More Polar Solvent Oily->Reheat Yes LowYield Low Yield? NoCrystals->LowYield No Concentrate Concentrate Solution NoCrystals->Concentrate Yes CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor Yes Success Pure Crystals LowYield->Success No CoolSlowly CoolSlowly Reheat->CoolSlowly Cool Slowly Concentrate->NoCrystals Failure Consider Chromatography CheckMotherLiquor->Failure CoolSlowly->Oily

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Enzymatic Resolution of N-Acyl Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in the enzymatic resolution of N-acyl amino acids.

Frequently Asked Questions (FAQs)

Q1: My enzymatic resolution is showing a very low conversion rate. What are the primary areas I should investigate?

A1: Low conversion rates can typically be attributed to one of four main areas: enzyme-related issues, suboptimal reaction conditions, substrate or product-related problems, or the presence of inhibitors. A systematic approach to troubleshooting, starting with the most common and easily addressable factors, is recommended.

Q2: How can I determine if the enzyme itself is the problem?

A2: Enzyme inactivity or instability is a frequent cause of low conversion. To diagnose this, you should first verify the enzyme's activity using a standard activity assay with a known substrate and compare it to the manufacturer's specifications. Improper storage conditions, such as incorrect temperature or repeated freeze-thaw cycles, can lead to denaturation and loss of activity. It is also crucial to ensure the correct enzyme concentration is being used in the reaction.

Q3: What are the optimal reaction conditions for commonly used aminoacylases?

A3: Reaction conditions such as pH, temperature, and buffer composition are critical for optimal enzyme performance. Each enzyme has a specific set of optimal conditions. For instance, aminoacylase from Aspergillus oryzae exhibits optimal activity at a pH of 7.0 and a temperature of 55°C.[1] In contrast, porcine kidney aminoacylase has an optimal pH of 8.0 and an optimal temperature of 65°C.[2] It is essential to consult the literature or the supplier's data for the specific enzyme you are using and to optimize these parameters for your particular substrate.

Q4: Can the substrate or product be inhibiting the reaction?

A4: Yes, both substrate and product inhibition are common phenomena in enzymatic reactions. High concentrations of the N-acyl amino acid substrate can sometimes inhibit the enzyme. More frequently, the accumulation of the product (the deacylated amino acid or the acyl group) can act as an inhibitor, slowing down the reaction rate as the conversion proceeds.[3][4][5] This is a form of feedback inhibition where the product binds to the enzyme and reduces its catalytic efficiency.[3][4][5]

Q5: How do I identify and counteract the effects of inhibitors?

A5: Inhibitors can be present as impurities in your substrate or buffer components, or they can be generated during the reaction. Metal ions, for example, can have a significant impact on aminoacylase activity. While some metal ions like Co²⁺ can act as activators for certain aminoacylases, others such as Fe²⁺, Mn²⁺, and Ca²⁺ can be inhibitory, especially at high concentrations.[1][6] If inhibition is suspected, you can try purifying your substrate, using high-purity buffer reagents, or adding a chelating agent like EDTA to remove inhibitory metal ions. However, be cautious as some aminoacylases are metalloenzymes and require a specific metal ion for activity.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity

If you suspect that your enzyme is inactive or has low activity, follow this troubleshooting workflow.

Low_Enzyme_Activity Start Start: Low/No Activity Detected CheckStorage Verify Enzyme Storage Conditions (Temperature, Aliquoting) Start->CheckStorage ActivityAssay Perform Standard Enzyme Activity Assay CheckStorage->ActivityAssay CompareSpec Compare Activity to Manufacturer's Specification ActivityAssay->CompareSpec ActivityLow Activity is Low CompareSpec->ActivityLow ActivityOK Activity is OK CompareSpec->ActivityOK NewEnzyme Source Fresh Enzyme ActivityLow->NewEnzyme CheckConcentration Verify Enzyme Concentration in Reaction ActivityOK->CheckConcentration Proceed Enzyme is Active. Proceed to Troubleshoot Reaction Conditions. CheckConcentration->Proceed

Troubleshooting workflow for low enzyme activity.
Issue 2: Suboptimal Reaction Conditions

If the enzyme is active but the conversion rate is still low, optimizing the reaction conditions is the next logical step.

ParameterPotential IssueRecommended Action
pH The reaction pH is outside the optimal range for the enzyme.Determine the optimal pH for your specific aminoacylase by performing the reaction in a series of buffers with varying pH values (e.g., pH 6.0 - 9.0).
Temperature The reaction temperature is too low (slow reaction rate) or too high (enzyme denaturation).Ascertain the optimal temperature by running the reaction at various temperatures (e.g., 30°C - 70°C). Be mindful that thermal stability can be a concern at higher temperatures.[1]
Buffer The buffer components may be interfering with the enzyme's activity.Test different buffer systems (e.g., phosphate, Tris) to ensure compatibility with your enzyme.
Mixing Inadequate mixing can lead to poor mass transfer, especially with immobilized enzymes or heterogeneous reaction mixtures.Ensure sufficient agitation throughout the reaction.
Issue 3: Substrate and Product-Related Issues

Problems with the substrate or product can significantly impact conversion rates.

Substrate_Product_Issues Substrate Substrate Issues Purity Concentration Troubleshoot Troubleshooting Steps Verify Substrate Purity (e.g., HPLC, NMR) Test a Range of Substrate Concentrations Monitor Product Accumulation and Consider In Situ Product Removal Substrate:purity->Troubleshoot:purity_sol Substrate:concentration->Troubleshoot:conc_sol Product Product Issues Product Inhibition Product:inhibition->Troubleshoot:inhibition_sol

Addressing substrate and product-related issues.
Issue 4: Presence of Inhibitors

The presence of inhibitors can drastically reduce enzyme efficiency.

Inhibitor SourceIdentificationMitigation Strategy
Substrate Impurities Analyze substrate purity using techniques like HPLC or NMR.Purify the substrate through recrystallization or chromatography.
Buffer Components Test high-purity grade reagents.Switch to a different buffer system or use ultrapure water and high-purity salts.
Metal Ions Perform the reaction in the presence of a chelating agent (e.g., EDTA). Note: This may inactivate metalloenzymes.Identify the specific inhibitory metal ion and remove it, or add a known activating metal ion if applicable (e.g., Co²⁺ for some aminoacylases).[6]
Product Inhibition Monitor reaction kinetics; a decrease in rate over time may indicate product inhibition.[5]Consider strategies for in situ product removal, such as using a two-phase system or selective precipitation.

Experimental Protocols

Protocol 1: Standard Aminoacylase Activity Assay

This protocol provides a general method for determining the activity of an aminoacylase using a spectrophotometric assay.

Materials:

  • N-acyl amino acid substrate (e.g., N-acetyl-L-methionine)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Aminoacylase solution of unknown activity

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the N-acyl amino acid substrate at a known concentration (e.g., 15 mM) in the appropriate buffer.

  • Pre-incubation: Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Enzyme Addition: Add a specific volume of the enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction for a defined period (e.g., 20 minutes) during which the reaction rate is linear.

  • Reaction Termination: Stop the reaction, for example, by adding an acid or by heat inactivation.

  • Quantification of Liberated Amino Acid: Determine the concentration of the liberated amino acid using the ninhydrin method. This involves adding the ninhydrin reagent, heating the mixture, and then measuring the absorbance at a specific wavelength (typically 570 nm).

  • Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit of time. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of amino acid per minute under the specified conditions.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines a general procedure for determining the enantiomeric excess of the amino acid product.

Materials:

  • Reaction sample containing the resolved amino acid

  • Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[7]

  • HPLC-grade mobile phase solvents (e.g., methanol, water, formic acid)[7]

  • HPLC system with a UV or mass spectrometry detector

Procedure:

  • Sample Preparation: Stop the enzymatic reaction and remove the enzyme (e.g., by protein precipitation with an organic solvent or by filtration if the enzyme is immobilized). Filter the sample through a 0.22 µm syringe filter.

  • Method Development (if necessary): If a standard method is not available, screen different chiral columns and mobile phase compositions to achieve baseline separation of the D- and L-enantiomers of the amino acid.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Run the analysis using the optimized method.

  • Data Analysis:

    • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of standard solutions.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Workflows

Enzymatic_Resolution_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N-Acyl-D-Amino Acid N-Acyl-D-Amino Acid N-Acyl-L-Amino Acid N-Acyl-L-Amino Acid Aminoacylase Aminoacylase N-Acyl-L-Amino Acid->Aminoacylase L-Amino Acid L-Amino Acid Aminoacylase->L-Amino Acid Acyl Group Acyl Group Aminoacylase->Acyl Group Inhibitor Inhibitor (e.g., Product, Metal Ion) Inhibitor->Aminoacylase

Enzymatic resolution of N-acyl amino acids.

References

Impact of pH and temperature on N-Chloroacetyl-DL-alanine stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Chloroacetyl-DL-alanine under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Assay Results Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions for each experiment. 2. Store stock solutions at ≤ -20°C. 3. Avoid repeated freeze-thaw cycles. 4. Ensure the pH of your experimental buffer is within the optimal stability range (neutral to slightly acidic).
Appearance of Unexpected Peaks in HPLC Analysis Formation of degradation products.1. Identify the degradation products by comparing retention times with known standards (e.g., pyruvic acid, acetaldehyde). 2. Adjust the pH and temperature of your experiment to minimize degradation. 3. Refer to the Stability Data section to understand the degradation profile at different pH values.
Loss of Compound Potency Over Time Hydrolysis of the N-chloroacetyl group.1. Perform a stability study under your specific experimental conditions to determine the compound's half-life. 2. If significant degradation is observed, consider using a more stable derivative or adjusting the experimental timeline.
Precipitation of the Compound in Aqueous Buffers Poor solubility at certain pH values or concentrations.1. Determine the solubility of this compound in your chosen buffer system. 2. Consider using a co-solvent if solubility is a limiting factor, ensuring it does not impact stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by pH and temperature. It is more stable in neutral to slightly acidic conditions and at lower temperatures. In alkaline solutions, its degradation rate increases significantly.

Q2: What are the known degradation products of this compound?

A2: Under alkaline conditions, this compound has been shown to decompose into pyruvic acid and acetaldehyde. The specific degradation products under acidic and neutral conditions are not well-documented in publicly available literature but are likely to involve hydrolysis of the chloroacetyl group to produce glycolic acid and DL-alanine.

Q3: How should I store stock solutions of this compound?

A3: For maximum stability, it is recommended to store stock solutions of this compound at or below -20°C. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is also advisable.

Q4: What is the expected shelf-life of this compound solutions?

A4: The shelf-life is highly dependent on the storage conditions (pH and temperature). At room temperature and in alkaline solutions, the compound can degrade rapidly. For long-term storage, frozen solutions in a neutral or slightly acidic buffer are recommended. A stability study under your specific experimental conditions is the best way to determine its shelf-life for your application.

Q5: Can I use elevated temperatures to increase the solubility of this compound?

A5: While gentle heating may aid in dissolution, prolonged exposure to elevated temperatures will accelerate the degradation of the compound. It is recommended to dissolve the compound at room temperature and use sonication if necessary.

Stability Data

The following table summarizes the known quantitative data on the decomposition of this compound in aqueous solutions. Data for acidic and neutral conditions, as well as the direct impact of a broader range of temperatures, are not extensively available in the literature. The provided data is based on studies of N-chloro-α-alanine under alkaline conditions.

pH Condition Temperature Kinetic Model Rate Equation Key Degradation Products
AlkalineNot SpecifiedFirst-Orderkobs = (1.38 ± 0.02) × 10⁻² M⁻¹s⁻¹[OH⁻] + (2.95 ± 0.09) × 10⁻⁴ s⁻¹[1]Pyruvic acid, Acetaldehyde[1]

Note: The provided rate equation suggests a pH-dependent degradation in alkaline solutions. Researchers should anticipate increased instability as the pH rises above neutral. While specific data is lacking for acidic and neutral pH, it is generally observed that N-acylated amino acids exhibit greater stability under these conditions compared to alkaline environments.

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method to analyze this compound and its degradation products. This method should be validated for your specific experimental setup.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

3. Sample Preparation for Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

4. Analysis:

  • Before injection, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Inject the samples onto the HPLC system and monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Visualizations

degradation_pathway NCAA This compound Intermediate Intermediate NCAA->Intermediate Alkaline Hydrolysis PyruvicAcid Pyruvic Acid Intermediate->PyruvicAcid Acetaldehyde Acetaldehyde Intermediate->Acetaldehyde

Caption: Proposed degradation pathway of this compound in alkaline conditions.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution of This compound ForcedDeg Perform Forced Degradation (Acid, Base, Oxidation, Heat, Light) Stock->ForcedDeg HPLC HPLC Analysis ForcedDeg->HPLC Data Data Interpretation HPLC->Data

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Removal of Unreacted N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-Chloroacetyl-DL-alanine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing this compound?

A1: Besides the unreacted this compound, common impurities can include the starting DL-alanine, byproducts from the chloroacetylation reaction, and residual chloroacetylating agents (e.g., chloroacetyl chloride or chloroacetic anhydride) and their hydrolysis products (e.g., chloroacetic acid and HCl).[1]

Q2: What are the primary methods for removing unreacted this compound?

A2: The main purification techniques include:

  • Recrystallization: A cost-effective method that leverages differences in solubility between the product and impurities in a given solvent system at varying temperatures.[1]

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[2]

  • Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase passes through it.[1][3]

  • Chemical Quenching: This involves reacting the unreacted chloroacetylating agent with a quenching agent to convert it into a more easily removable substance.[4][5]

Q3: How can I monitor the progress of the purification?

A3: The purity of the fractions can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of the desired product from impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify any remaining impurities.

Q4: What is the importance of quenching the reaction before workup?

A4: Quenching is crucial to neutralize any remaining reactive chloroacetylating agent. Unreacted chloroacetyl chloride, for instance, can react with water during the workup to form HCl, which can potentially hydrolyze the desired N-acetylated product or interfere with the purification process. Quenching with a mild base helps to safely neutralize the excess reagent.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of unreacted this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oily product instead of crystals The cooling rate is too fast, or the solvent is not appropriate.Allow the solution to cool down slowly to room temperature before placing it in a cold bath. Try a different solvent system. A mixture of water and a miscible organic solvent like methanol or ethanol can be effective.
Low recovery of the purified product The product is too soluble in the crystallization solvent, even at low temperatures.Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Adding an anti-solvent (a solvent in which the product is poorly soluble) can help to induce precipitation.
Colored impurities in the final product The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly as it can also adsorb some of the desired product.[1]
Fine crystals that are difficult to filter The crystallization process is happening too quickly.Ensure a slow cooling rate. Gentle stirring during the initial phase of cooling can sometimes promote the growth of larger crystals.
Liquid-Liquid Extraction Issues
Problem Possible Cause Solution
Poor separation of layers (emulsion formation) Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions.
Product remains in the aqueous layer The pH of the aqueous layer is not optimal for partitioning the product into the organic layer.This compound is an acid. To extract it into an organic solvent, the aqueous layer should be acidified (e.g., with dilute HCl) to suppress the ionization of the carboxylic acid group, making it more soluble in the organic phase.
Low yield after extraction Insufficient number of extractions.Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume to maximize the recovery of the product.

Data Presentation

The following table summarizes illustrative quantitative data for the removal of unreacted this compound using different methods. Please note that these values are representative and can vary depending on the specific reaction conditions and scale.

Purification Method Purity after 1st Step (%) Recovery after 1st Step (%) Purity after 2nd Step (%) Recovery after 2nd Step (%)
Recrystallization (Water/Methanol) 9580>9970
Liquid-Liquid Extraction & Recrystallization 90 (after extraction)90 (after extraction)>9975
Silica Gel Column Chromatography >9885--

Experimental Protocols

Quenching of Unreacted Chloroacetyl Chloride

This protocol describes the safe neutralization of excess chloroacetyl chloride in the reaction mixture before proceeding with purification.

Materials:

  • Reaction mixture containing unreacted chloroacetyl chloride

  • Phosphate buffer (pH 7-8) or a dilute aqueous solution of sodium bicarbonate (5%)

  • Ice-water bath

Procedure:

  • Cool the reaction mixture in an ice-water bath to control the exothermic reaction.

  • Slowly add the phosphate buffer or sodium bicarbonate solution to the reaction mixture with vigorous stirring.[4]

  • Continue stirring for 15-30 minutes to ensure complete quenching of the chloroacetyl chloride.

  • Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic.

Purification by Recrystallization

This protocol is a general guideline for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Deionized water

  • Methanol (or Ethanol)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water and gently warm the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, add methanol dropwise until the solution becomes slightly turbid. Then, cool the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water or a cold water/methanol mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

Purification by Liquid-Liquid Extraction

This protocol outlines the separation of this compound from a reaction mixture using liquid-liquid extraction.

Materials:

  • Quenched reaction mixture

  • Ethyl acetate (or another suitable organic solvent like dichloromethane)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add ethyl acetate to the separatory funnel.

  • Acidify the aqueous layer by adding dilute HCl until the pH is around 2-3. This will protonate the carboxylic acid group of this compound, making it more soluble in the organic phase.

  • Gently invert the funnel several times to mix the layers, releasing the pressure frequently.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent, and then remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction N-Chloroacetylation of DL-alanine quench Quench unreacted chloroacetylating agent reaction->quench extraction Liquid-Liquid Extraction (optional) quench->extraction recrystallization Recrystallization quench->recrystallization Directly if no extraction needed extraction->recrystallization chromatography Column Chromatography (alternative) extraction->chromatography Alternative analysis Purity & Identity Confirmation (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recryst_troubleshoot Recrystallization Issues cluster_extract_troubleshoot Extraction Issues cluster_chrom_troubleshoot Chromatography Issues start Impure Product After Initial Purification check_method Which purification method was used? start->check_method recryst Recrystallization check_method->recryst Recrystallization extract Extraction check_method->extract Extraction chrom Chromatography check_method->chrom Chromatography oily Oily Product? recryst->oily emulsion Emulsion? extract->emulsion poor_sep Poor Separation? chrom->poor_sep slow_cool Slow down cooling rate & adjust solvent oily->slow_cool Yes low_yield_recryst Low Yield? oily->low_yield_recryst No change_solvent Change solvent system or use anti-solvent low_yield_recryst->change_solvent Yes gentle_mix Gentle mixing & add brine emulsion->gentle_mix Yes low_yield_extract Low Yield? emulsion->low_yield_extract No check_ph Adjust pH & perform multiple extractions low_yield_extract->check_ph Yes optimize_mobile Optimize mobile phase & stationary phase poor_sep->optimize_mobile Yes

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Chiral Separation of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of N-Chloroacetyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound?

A1: The two most common methods for the chiral separation of this compound are enzymatic resolution and preferential crystallization. Enzymatic resolution utilizes stereoselective enzymes to convert one enantiomer into a different, separable compound. Preferential crystallization involves inducing the crystallization of one enantiomer from a supersaturated racemic solution.

Q2: Which enzymes are typically used for the enzymatic resolution of this compound?

A2: Enzymes such as aminoacylases and esterases are commonly employed for the resolution of N-acyl-DL-amino acids. These enzymes exhibit high stereoselectivity, hydrolyzing the N-acyl group of one enantiomer while leaving the other untouched. For this compound, an aminoacylase that can tolerate the chloroacetyl group would be the enzyme of choice.

Q3: What are the main challenges associated with the chloroacetyl group in enzymatic resolution?

A3: The chloroacetyl group is more reactive than a simple acetyl group. This can lead to challenges such as:

  • Enzyme Inhibition: The electrophilic nature of the chloroacetyl group may lead to alkylation of the enzyme's active site residues, causing irreversible inhibition.

  • Substrate Instability: this compound may be less stable in aqueous buffer solutions compared to its acetylated counterpart, potentially leading to non-enzymatic degradation.

  • Side Reactions: The reactive chlorine atom could participate in side reactions under the resolution conditions.

Q4: When is preferential crystallization a suitable method?

A4: Preferential crystallization is a viable option when the racemic mixture of this compound forms a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. This method can be advantageous as it avoids the use of enzymes and may be more cost-effective at a large scale.

Q5: How can I analyze the enantiomeric purity of my separated products?

A5: The most common method for determining the enantiomeric excess (ee) of your separated N-Chloroacetyl-L-alanine and N-Chloroacetyl-D-alanine is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Enzymatic Resolution

Issue 1: Low or No Enzyme Activity

Possible Cause Troubleshooting Step
Enzyme Inhibition by Chloroacetyl Group 1. Screen different aminoacylases to find one with better tolerance. 2. Lower the reaction temperature to reduce the rate of potential inactivation. 3. Consider using an immobilized enzyme to improve stability and allow for easier reuse.
Incorrect pH or Temperature 1. Optimize the pH and temperature for the specific aminoacylase being used. Most aminoacylases have an optimal pH between 7.0 and 8.5 and a temperature range of 30-50°C.
Substrate Instability 1. Monitor the stability of this compound in the reaction buffer without the enzyme to assess non-enzymatic hydrolysis. 2. If significant degradation occurs, consider a lower reaction temperature or a shorter reaction time.
Presence of Heavy Metal Ions 1. Ensure all buffers and solutions are prepared with deionized, distilled water. 2. If metal ion contamination is suspected, add a chelating agent like EDTA to the reaction mixture.

Issue 2: Low Enantiomeric Excess (ee)

Possible Cause Troubleshooting Step
Low Enzyme Stereoselectivity 1. Screen for a more selective enzyme. 2. Optimize reaction conditions (pH, temperature) as selectivity can be condition-dependent.
Incomplete Reaction 1. Increase the reaction time or the enzyme loading to drive the conversion of the target enantiomer to completion.
Racemization of Product or Substrate 1. Check for racemization under the reaction conditions by incubating the pure enantiomer (if available) under the same conditions without the enzyme. 2. If racemization occurs, consider milder reaction conditions.
Analytical Method Issues 1. Ensure your chiral HPLC method is optimized for baseline separation of the enantiomers. 2. Inject a racemic standard to confirm 50:50 peak areas and good resolution.
Preferential Crystallization

Issue 1: No Crystallization or Spontaneous Crystallization of Both Enantiomers

Possible Cause Troubleshooting Step
Incorrect Supersaturation Level 1. Carefully control the supersaturation of the solution. The solution should be in the "metastable zone" where spontaneous nucleation is slow, but crystal growth on seed crystals can occur. 2. Experiment with different cooling rates or solvent evaporation rates to achieve the optimal supersaturation.
Ineffective Seeding 1. Ensure the seed crystals of the desired enantiomer are of high purity and appropriate size. 2. Add a controlled amount of seed crystals.
Presence of Impurities 1. Impurities can inhibit crystallization or act as nucleation sites for the unwanted enantiomer. 2. Recrystallize the starting racemic this compound to improve purity.

Issue 2: Low Yield of the Desired Enantiomer

Possible Cause Troubleshooting Step
Insufficient Growth Time 1. Allow for a longer crystallization time for the crystals to grow to a sufficient size for isolation.
Suboptimal Solvent System 1. Screen different solvents or solvent mixtures to find a system where the solubility of the racemic compound and the individual enantiomers allows for a good metastable zone width.
Crystallization of the Unwanted Enantiomer 1. Carefully monitor the enantiomeric composition of the mother liquor. If the concentration of the unwanted enantiomer reaches its saturation point, it will start to crystallize. 2. Stop the crystallization before significant nucleation of the counter-enantiomer occurs.

Quantitative Data Summary

The following tables provide representative data for the enzymatic resolution of N-acyl-DL-alanine derivatives. Note that specific values for this compound may vary and require experimental determination.

Table 1: Optimal Conditions for Enzymatic Resolution of N-Acyl-DL-Alanine Derivatives

ParameterValueReference
Enzyme Aminoacylase / Esterase[1]
Substrate Concentration 50 - 200 mM[1]
pH 7.0 - 8.0[1]
Temperature 37 - 50 °C[1]
Enzyme Loading 500 - 2000 U/g substrate[1]

Table 2: Expected Performance Metrics for Enzymatic Resolution

MetricExpected Value
Conversion of L-enantiomer > 99%
Enantiomeric Excess (ee) of D-enantiomer > 98%
Yield of D-enantiomer 45 - 50%

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound

Materials:

  • This compound

  • Aminoacylase (e.g., from Aspergillus oryzae)

  • 0.1 M Phosphate buffer (pH 7.5)

  • 1 M NaOH solution

  • 1 M HCl solution

  • Ethyl acetate

Procedure:

  • Substrate Preparation: Dissolve this compound in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 100 mM. Adjust the pH to 7.5 with 1 M NaOH if necessary.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to 37°C in a temperature-controlled reactor with gentle stirring.

    • Add aminoacylase (e.g., 1000 U per gram of substrate).

    • Maintain the pH at 7.5 by the controlled addition of 1 M NaOH. The consumption of NaOH indicates the progress of the hydrolysis of the L-enantiomer.

    • Continue the reaction until the rate of NaOH consumption ceases, indicating the completion of the hydrolysis of the L-enantiomer (typically 4-8 hours).

  • Product Separation:

    • At the end of the reaction, the mixture will contain L-alanine, unreacted N-Chloroacetyl-D-alanine, and the enzyme.

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the N-Chloroacetyl-D-alanine into ethyl acetate (3 x 1 volume).

    • The aqueous layer contains L-alanine.

  • Isolation and Analysis:

    • The organic layers can be combined, dried over anhydrous sodium sulfate, and the solvent evaporated to yield N-Chloroacetyl-D-alanine.

    • The aqueous layer can be further processed to isolate L-alanine.

    • Analyze the enantiomeric purity of the N-Chloroacetyl-D-alanine using chiral HPLC.

Protocol 2: Preferential Crystallization of this compound

Materials:

  • Racemic this compound

  • Pure seed crystals of the desired enantiomer (e.g., N-Chloroacetyl-L-alanine)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • Solubility Determination: Determine the solubility of the racemic this compound and the pure enantiomers in the chosen solvent at different temperatures to identify the metastable zone.

  • Preparation of Supersaturated Solution: Prepare a solution of racemic this compound that is supersaturated at the desired crystallization temperature but still within the metastable zone. This can be achieved by dissolving the racemate at a higher temperature and then carefully cooling it.

  • Seeding: Once the solution is at the target temperature and supersaturation, add a small amount of pure seed crystals of the desired enantiomer (e.g., N-Chloroacetyl-L-alanine).

  • Crystallization: Maintain the temperature and gentle agitation. The seed crystals will grow as the desired enantiomer crystallizes out of the solution.

  • Monitoring: Monitor the crystallization process by observing the crystal growth and periodically measuring the enantiomeric composition of the mother liquor.

  • Harvesting: Once a sufficient amount of the desired enantiomer has crystallized, and before the spontaneous nucleation of the counter-enantiomer begins, filter the crystals.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Analysis: Determine the yield and enantiomeric purity of the crystallized product.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_products Products racemate This compound (Racemic Mixture) dissolve Dissolve Substrate racemate->dissolve buffer Phosphate Buffer (pH 7.5) buffer->dissolve enzyme Add Aminoacylase dissolve->enzyme reaction Hydrolysis of L-enantiomer enzyme->reaction acidify Acidify to pH 2 reaction->acidify extract Extract with Ethyl Acetate acidify->extract d_enantiomer N-Chloroacetyl-D-alanine (in Ethyl Acetate) extract->d_enantiomer l_amino_acid L-Alanine (in Aqueous Phase) extract->l_amino_acid

Caption: Workflow for the enzymatic resolution of this compound.

Troubleshooting_Low_EE cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Enantiomeric Excess (ee) check_hplc Is the chiral HPLC method validated and showing baseline separation? start->check_hplc check_conversion Is the conversion of the target enantiomer complete? check_hplc->check_conversion Yes optimize_hplc Optimize HPLC method: - Change mobile phase - Adjust temperature - Try a different chiral column check_hplc->optimize_hplc No increase_time Increase reaction time or enzyme loading check_conversion->increase_time No screen_enzyme Screen for a more stereoselective enzyme check_conversion->screen_enzyme Yes optimize_conditions Optimize reaction conditions (pH, temperature) screen_enzyme->optimize_conditions

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Minimizing racemization during the application of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization during the application of N-Chloroacetyl-DL-alanine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide: Minimizing Racemization

Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, is a critical challenge in peptide synthesis and other applications of chiral amino acid derivatives. For this compound, maintaining stereochemical integrity is often paramount. This guide provides solutions to common problems leading to racemization.

Problem Potential Cause Recommended Solution
High levels of D-enantiomer detected in the final product. Use of a strong, unhindered base. Employ a weaker or more sterically hindered base. For instance, replace triethylamine (TEA) with N-methylmorpholine (NMM) or 2,4,6-collidine. Steric hindrance can reduce the abstraction of the alpha-proton, which is a key step in racemization.[1]
Inappropriate coupling reagent. For reactions involving the carboxyl group of this compound, select a coupling reagent known for low racemization potential. While carbodiimides like DCC or EDC are common, their use without additives can lead to significant racemization.[1] Consider using phosphonium or uronium-based reagents like BOP, PyBOP, HBTU, or HATU, often in combination with an additive.
Absence of racemization-suppressing additives. Always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using coupling reagents.[1][2] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1]
Elevated reaction temperature. Perform coupling reactions at low temperatures, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.[3] Microwave-assisted syntheses should be carefully controlled to avoid excessive temperatures.[3]
Variability in stereochemical purity between batches. Inconsistent reaction conditions. Standardize all reaction parameters, including solvent, temperature, reaction time, and the rate of addition of reagents. Ensure solvents are anhydrous, as water can influence reaction pathways.
Solvent effects. The choice of solvent can influence the rate of racemization. Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are common in peptide synthesis. The specific solvent can affect the stability of the intermediates that lead to racemization.
Racemization of the adjacent amino acid residue during peptide synthesis. Activation of the N-Chloroacetyl-alanine residue. When N-Chloroacetyl-alanine is the C-terminal residue of a peptide fragment being activated for coupling, it is highly susceptible to racemization. The primary mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate, which readily tautomerizes to a form that has lost its stereochemical information at the α-carbon.[4]
Base-catalyzed epimerization. The presence of excess base can directly abstract the α-proton of the activated N-Chloroacetyl-alanine residue, leading to epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for N-acyl amino acids like this compound?

A1: The predominant mechanism for racemization, especially during carboxyl group activation (e.g., in peptide coupling), is through the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily removed by a base. The resulting achiral enolate can be reprotonated from either face, leading to a mixture of L and D isomers.[4]

Q2: Which factors have the most significant impact on the rate of racemization?

A2: The three main factors influencing racemization are the choice of base, the coupling reagent, and the use of additives.[1] Temperature and solvent also play crucial roles. Stronger, less sterically hindered bases, and the absence of racemization-suppressing additives are major contributors to increased racemization.[1]

Q3: Are there specific amino acids that are more prone to racemization?

A3: Yes, certain amino acids are more susceptible to racemization than others. Histidine and cysteine are particularly notorious for racemization.[2] While alanine has a lower intrinsic tendency for racemization compared to these, the N-chloroacetyl group can influence its susceptibility.

Q4: How can I quantify the extent of racemization in my sample?

A4: The most common method for quantifying racemization is through chiral chromatography (HPLC or GC) using a chiral stationary phase. This technique can separate and quantify the D and L enantiomers. Another approach is to use NMR spectroscopy with a chiral solvating or derivatizing agent.

Q5: Does the chloroacetyl group itself contribute to racemization?

A5: The electron-withdrawing nature of the chloroacetyl group can increase the acidity of the N-H proton and potentially the α-proton, which could influence the propensity for racemization under certain basic conditions. However, the primary driver for racemization during coupling reactions remains the activation of the carboxyl group and subsequent oxazolone formation.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Racemization

This protocol describes a general method for coupling N-Chloroacetyl-L-alanine to an amino acid ester, incorporating best practices to minimize racemization.

  • Preparation:

    • Dissolve N-Chloroacetyl-L-alanine (1 equivalent) and a racemization-suppressing additive such as HOBt or Oxyma (1-1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add the coupling reagent (e.g., DIC, 1 equivalent) to the cooled solution.

    • Stir the mixture at 0°C for 5-10 minutes to allow for the formation of the active ester.

  • Coupling:

    • In a separate flask, dissolve the amino acid ester hydrochloride salt (1 equivalent) in the same anhydrous solvent.

    • Add a sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) (1 equivalent) to neutralize the salt.

    • Slowly add the neutralized amino acid ester solution to the activated N-Chloroacetyl-L-alanine solution at 0°C.

  • Reaction and Work-up:

    • Allow the reaction mixture to stir at 0°C for 2 hours and then slowly warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, proceed with standard aqueous work-up and purification procedures.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of a sample containing N-Chloroacetyl-alanine.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).

    • Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or acetonitrile/water, often with a small amount of an acidic or basic modifier to improve peak shape. The exact conditions will depend on the specific column and analyte.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

  • Analysis:

    • Inject a standard of racemic this compound to determine the retention times of the D and L enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.

Visualizations

Racemization_Mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathway cluster_reaction Peptide Bond Formation N_Acyl_AA N-Chloroacetyl-L-alanine Activated_Ester Activated Intermediate (e.g., O-acylisourea) N_Acyl_AA->Activated_Ester Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated_Ester->Oxazolone Intramolecular Cyclization Peptide Dipeptide (L-L or D-L) Activated_Ester->Peptide + Amino Ester (Desired Pathway) Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Racemic_Oxazolone->Peptide + Amino Ester (Racemized Product) Amino_Ester Amino Ester (Nucleophile)

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow cluster_synthesis Peptide Coupling cluster_analysis Racemization Analysis A 1. Dissolve N-Chloroacetyl-L-alanine and Additive (e.g., HOBt) in Solvent B 2. Cool to 0°C A->B C 3. Add Coupling Reagent (e.g., DIC) B->C E 5. Combine Reactants at 0°C C->E D 4. Prepare Nucleophile (Amino Ester + Base) D->E F 6. Reaction Monitoring (TLC/LC-MS) E->F G 7. Work-up and Purification F->G H 8. Prepare Sample for HPLC G->H Purified Product I 9. Inject on Chiral Column H->I J 10. Separate and Detect Enantiomers I->J K 11. Quantify Peak Areas J->K L 12. Calculate Enantiomeric Excess K->L

Caption: Workflow for minimizing and analyzing racemization.

References

Validation & Comparative

A Comparative Guide to the Synthetic Efficiency of N-Chloroacetyl-DL-alanine and N-acetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the efficient and selective modification of amino acids is a cornerstone of creating novel therapeutics and research tools. Among the various N-acylated derivatives of alanine, N-Chloroacetyl-DL-alanine and N-acetyl-DL-alanine are two prominent compounds with distinct applications. This guide provides an objective comparison of their synthetic efficiency, supported by experimental data, to aid researchers in selecting the optimal derivative for their specific needs.

At a Glance: Key Performance Indicators

The choice between N-chloroacetylation and N-acetylation of DL-alanine often hinges on factors such as desired reactivity of the final product, reaction speed, and overall yield. While both reactions can be highly efficient, they employ different reagents and conditions, leading to variations in performance.

ParameterThis compoundN-acetyl-DL-alanine
Typical Reagents DL-alanine, Chloroacetyl chlorideDL-alanine, Acetic anhydride
Common Method Schotten-Baumann reactionAcetylation in acetic acid
Reported Yield High (specific data varies, but the reaction is generally efficient)78% - 98%[1][2]
Reported Purity High98.7% - 99%[1]
Reaction Time Can be very rapid (e.g., ~20 minutes under optimized conditions)[3][4]Typically 1-4 hours[2]
Key Advantage The chloroacetyl group provides a reactive site for further functionalization.[3]The acetyl group is a stable protecting group.

Synthetic Pathways: A Visual Comparison

The fundamental difference in the synthesis of these two compounds lies in the acylating agent used. This compound is typically prepared using chloroacetyl chloride, often under Schotten-Baumann conditions, while N-acetyl-DL-alanine is commonly synthesized using acetic anhydride.

cluster_0 Synthesis of this compound cluster_1 Synthesis of N-acetyl-DL-alanine DL-alanine_C DL-alanine This compound This compound DL-alanine_C->this compound Schotten-Baumann (aq. base) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->this compound DL-alanine_A DL-alanine N-acetyl-DL-alanine N-acetyl-DL-alanine DL-alanine_A->N-acetyl-DL-alanine Acetic acid Acetic_anhydride Acetic anhydride Acetic_anhydride->N-acetyl-DL-alanine

Diagram 1: Synthetic pathways for this compound and N-acetyl-DL-alanine.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of both compounds, based on established literature procedures.

Synthesis of this compound (Schotten-Baumann Conditions)

This protocol is based on the highly efficient N-chloroacetylation of amino compounds in a buffered aqueous solution.[3][4]

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium hydroxide solution (e.g., 1 M) for pH adjustment

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve DL-alanine in the phosphate buffer in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the pH between 9 and 10 by the addition of sodium hydroxide solution.

  • The reaction is typically complete within 20 minutes.[3][4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Synthesis of N-acetyl-DL-alanine

This protocol is based on the acetylation of DL-alanine using acetic anhydride in acetic acid.[1][2]

Materials:

  • DL-alanine

  • Glacial acetic acid

  • Acetic anhydride

  • Water

Procedure:

  • In a round-bottom flask, mix DL-alanine and glacial acetic acid in a molar ratio of approximately 1:4 to 1:7.[2]

  • Heat the mixture to 40-70°C and stir for 1-6 hours.[2]

  • Uniformly add acetic anhydride (1.0 to 1.4 molar equivalents to the amino acid) over a period of 1 to 5 hours while maintaining the temperature at 40-70°C.[2]

  • Continue stirring and maintaining the temperature for an additional 1 to 4 hours after the addition is complete.[2]

  • Distill off the acetic acid under reduced pressure.

  • Add water (1 to 3 times the mass of the initial amino acid) to the residue, stir, and cool to induce crystallization.

  • Collect the precipitated N-acetyl-DL-alanine by filtration and dry the solid. This method has been reported to yield a product with a purity of 98.7-99% and a yield of 78-83%.[1] Another similar protocol reports yields as high as 92-98%.[2]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic procedures, from reaction setup to product isolation and analysis.

Start Start: Reagent Preparation Reaction N-Acylation Reaction (Chloroacetylation or Acetylation) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC, HPLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Quenching, pH adjustment) Monitoring->Workup Reaction Complete Isolation Product Isolation (e.g., Extraction, Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (e.g., NMR, MS, Purity) Purification->Analysis End Final Product Analysis->End

Diagram 2: General experimental workflow for N-acylation of DL-alanine.

Discussion on Synthetic Efficiency

This compound: The chloroacetylation of amines via the Schotten-Baumann reaction is a well-established and generally high-yielding method.[5] The use of chloroacetyl chloride as the acylating agent offers high reactivity. Recent advancements have demonstrated that this reaction can be performed with remarkable efficiency in aqueous buffer systems, achieving high yields in very short reaction times (around 20 minutes).[3][4] This "green chemistry" approach minimizes the use of volatile organic solvents. The primary advantage of synthesizing this compound lies in the synthetic versatility of the chloroacetyl group, which serves as a reactive handle for further nucleophilic substitutions.[3]

N-acetyl-DL-alanine: The acetylation of DL-alanine with acetic anhydride is a robust and widely used method that consistently provides high yields and purity.[1][2] While the reaction times are generally longer than the optimized chloroacetylation protocols, the reagents are common, and the procedure is straightforward. The resulting N-acetyl group is a stable protecting group, making N-acetyl-DL-alanine a valuable building block in peptide synthesis and other applications where the amino functionality needs to be masked.

Conclusion

Both this compound and N-acetyl-DL-alanine can be synthesized with high efficiency. The choice between the two will largely depend on the intended application.

  • For applications requiring a reactive handle for further chemical modification, This compound is the superior choice due to the presence of the electrophilic chloroacetyl group. Modern protocols allow for its rapid and efficient synthesis under environmentally friendly conditions.

  • For applications where a stable, protected form of DL-alanine is needed, N-acetyl-DL-alanine is an excellent option, with well-established, high-yielding synthetic routes.

Researchers should consider the downstream applications, required reaction speed, and available reagents when deciding which N-acylated alanine derivative is most suitable for their research and development endeavors.

References

A Comparative Guide to N-chloroacetyl and Fmoc Protecting Groups for Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of the Nα-protecting group is a critical determinant of the overall efficiency, purity, and success of synthesizing a target peptide. The most widely adopted strategy utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides a detailed comparison of the well-established Fmoc protecting group with the N-chloroacetyl group for the incorporation of alanine in SPPS. While the Fmoc group is the current standard for SPPS, this guide explores the characteristics of the N-chloroacetyl group, drawing on its known reactivity to evaluate its potential as an alternative.

Executive Summary

The Fmoc protecting group offers a robust and well-documented strategy for SPPS, characterized by mild deprotection conditions and orthogonality with common acid-labile side-chain protecting groups. In contrast, the N-chloroacetyl group is primarily utilized for N-terminal modifications, such as cyclization and conjugation, rather than as a temporary protecting group for iterative peptide synthesis. The development of a reliable and orthogonal deprotection method for the N-chloroacetyl group on a solid support remains a key challenge for its widespread adoption in routine SPPS. This guide presents a comprehensive overview of both protecting groups, supported by experimental protocols and a discussion of their respective advantages and limitations.

Data Presentation: A Comparative Overview

The following table summarizes the key characteristics of the N-chloroacetyl and Fmoc protecting groups for alanine in the context of SPPS. It is important to note that quantitative performance data for the N-chloroacetyl group as a temporary protecting group in iterative SPPS is not widely available in peer-reviewed literature. The data presented for the N-chloroacetyl group is largely based on its known chemical properties and applications in peptide modification.

FeatureN-chloroacetyl-AlanineFmoc-Alanine
Chemical Nature Haloacetyl derivativeFluorenyl-based carbamate
Introduction Method Reaction of alanine with chloroacetyl chloride or chloroacetic anhydride. Can be performed on the resin-bound amino acid.[1][2]Reaction of alanine with Fmoc-Cl or Fmoc-OSu.
Deprotection Conditions Requires specific, less common reagents. Potential methods include reagents like tetra-n-butylammonium fluoride (TBAF) or a two-step process with pyridine-2-thione and TFA, though their compatibility with SPPS is not well-established.Mild base treatment, typically 20% piperidine in DMF.[3][4]
Orthogonality Potentially orthogonal to acid-labile side-chain protecting groups, but compatibility with the overall SPPS workflow needs extensive validation.Fully orthogonal to t-butyl and trityl-based acid-labile side-chain protecting groups.[5]
Coupling Efficiency Expected to be high due to the small size of the protecting group, but comprehensive data for iterative synthesis is lacking.Generally high, often exceeding 99%.[6]
Yield and Purity Data for multi-step synthesis is not available. Yields for N-terminal chloroacetylation are typically high.High yields and purity are achievable for routine and complex sequences.[5][6]
Side Reactions Potential for alkylation of nucleophilic side chains (e.g., Cys, His, Met) by the chloroacetyl group.Diketopiperazine formation at the dipeptide stage, aspartimide formation, and racemization are known side reactions.[6]
Monitoring No straightforward method for real-time monitoring of the deprotection step.Deprotection can be monitored by UV spectroscopy of the released dibenzofulvene-piperidine adduct.[7]
Cost Chloroacetic anhydride is relatively inexpensive.Fmoc-amino acids are commercially available but can be more expensive.
Primary Application in SPPS N-terminal modification for cyclization, ligation, and conjugation.[1][2]Routine temporary Nα-protection for iterative peptide synthesis.[3][5]

Experimental Protocols

Fmoc-Alanine Solid-Phase Peptide Synthesis

A standard and well-documented protocol for the incorporation of Fmoc-alanine into a growing peptide chain on a solid support.

1. Deprotection of the N-terminal Fmoc group:

  • Reagents: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate the resin for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[3]

2. Coupling of Fmoc-Alanine:

  • Reagents:

    • Fmoc-Ala-OH (3-5 equivalents)

    • Coupling reagent, e.g., HBTU (3-5 equivalents) or HATU (3-5 equivalents)

    • Base, e.g., N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)

    • DMF

  • Procedure:

    • Dissolve Fmoc-Ala-OH and the coupling reagent in DMF.

    • Add DIPEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or TNBS test).

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.[3]

N-chloroacetylation of N-terminal Alanine on Resin

This protocol describes the introduction of the N-chloroacetyl group at the N-terminus of a resin-bound peptide ending in alanine. This is a common procedure for preparing peptides for subsequent modification.

  • Reagents:

    • Chloroacetic anhydride or chloroacetyl chloride (5-10 equivalents)

    • DIPEA (10-20 equivalents)

    • DMF or Dichloromethane (DCM)

  • Procedure:

    • Ensure the N-terminal amino group of the resin-bound peptide is deprotected (e.g., by prior Fmoc removal).

    • Wash the resin with DMF or DCM.

    • Dissolve chloroacetic anhydride or chloroacetyl chloride in DMF or DCM.

    • Add DIPEA to the solution.

    • Add the chloroacetylation solution to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the reaction solution and wash the resin thoroughly with DMF and DCM.[2]

Mandatory Visualization

Experimental Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow start Start: Resin-bound peptide (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-Ala-OH + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end Elongated Peptide (N-terminally Fmoc-protected) wash2->cycle_end cycle_end->deprotection Repeat for next amino acid final_cleavage Final Cleavage & Deprotection cycle_end->final_cleavage end Purified Peptide final_cleavage->end

Caption: A diagram illustrating the cyclical workflow of Solid-Phase Peptide Synthesis using the Fmoc protecting group strategy.

N-chloroacetylation for N-terminal Modification

N_Chloroacetylation_Workflow start Start: Resin-bound peptide (N-terminally deprotected) chloroacetylation N-chloroacetylation (Chloroacetic anhydride/DIPEA) start->chloroacetylation wash Wash (DMF/DCM) chloroacetylation->wash modification Further Modification (e.g., Cyclization, Conjugation) wash->modification final_cleavage Final Cleavage & Deprotection modification->final_cleavage end Modified Peptide final_cleavage->end

Caption: Workflow for the N-terminal chloroacetylation of a resin-bound peptide for subsequent chemical modification.

Discussion and Conclusion

The Fmoc protecting group stands as the undisputed standard for routine SPPS due to a confluence of favorable characteristics. Its removal under mild basic conditions ensures the stability of commonly used acid-labile side-chain protecting groups, providing a truly orthogonal system.[5] The ability to monitor the deprotection step via UV spectroscopy adds a layer of process control, and decades of research have resulted in highly optimized protocols and a deep understanding of potential side reactions and how to mitigate them.[6][7]

The N-chloroacetyl group, while a valuable tool in the peptide chemist's arsenal, occupies a different niche. Its primary role is as a reactive handle introduced at the N-terminus to facilitate further chemical transformations.[1][2] The chloroacetyl moiety is an excellent electrophile, readily undergoing nucleophilic substitution with thiols (e.g., from cysteine residues) to form stable thioether linkages, a reaction frequently exploited for peptide cyclization and the creation of peptide-protein conjugates.

The critical barrier to the use of the N-chloroacetyl group as a temporary protecting group in iterative SPPS is the lack of a well-established, efficient, and orthogonal deprotection method. While some methods for its removal have been reported in other areas of organic chemistry, their compatibility with the sensitive and complex environment of a growing peptide chain on a solid support has not been demonstrated. The conditions required for cleavage of the robust amide bond of the N-chloroacetyl group could potentially lead to side reactions or degradation of the peptide.

References

A Comparative Guide to Analytical Methods for Purity Assessment of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Chloroacetyl-DL-alanine, a key intermediate in various synthetic pathways. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product in research and drug development. This document outlines the principles, experimental protocols, and comparative performance of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

Overview of Analytical Techniques

The purity of this compound can be determined by various analytical methods, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, enantiomeric purity assessment, or routine quality control.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, Reversed-Phase HPLC (RP-HPLC) is a common method for purity assessment and impurity profiling. Chiral HPLC can be employed to determine the enantiomeric purity of the DL-form.

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is required to convert it into a more volatile compound suitable for GC analysis. GC is particularly useful for detecting and quantifying volatile impurities.

  • Titrimetry: A classic analytical method that provides a quantitative measure of the total acidity or basicity of a sample. For this compound, an acid-base titration can be used to determine the overall purity by assaying the carboxylic acid functionality.

Comparative Performance of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.

Parameter Reversed-Phase HPLC Gas Chromatography (with Derivatization) Acid-Base Titrimetry
Principle Separation based on polaritySeparation based on volatility and column interactionNeutralization of an acid with a base
Primary Use Purity, impurity profilingImpurity profiling, analysis of volatile compoundsAssay of total acidity (overall purity)
Specificity HighHighLow (titrates all acidic/basic components)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (mg level)
Enantiomeric Purity Possible with a chiral column and methodPossible with a chiral columnNot possible
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-10 minutes per sample
Instrumentation Cost HighHighLow
Typical Impurities Detected Related substances, starting materials, degradation productsVolatile organic compounds, residual solvents, derivatizable impuritiesAcidic or basic impurities

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of the purity of this compound and for the separation of its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic impurities.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This method is suitable for the analysis of volatile impurities and can be used for the quantification of this compound after conversion to a volatile derivative. Silylation is a common derivatization technique for amino acids and their derivatives.[1]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1]

  • Acetonitrile or other suitable solvent

  • This compound standard and sample

Procedure:

  • Derivatization:

    • Accurately weigh about 1-2 mg of the standard or sample into a reaction vial.

    • Add 200 µL of the silylating agent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: Inject the derivatized standard and sample solutions. The purity is determined by comparing the peak area of the derivatized analyte in the sample to the total peak area.

Acid-Base Titrimetry

This method provides a rapid and cost-effective way to determine the overall purity of this compound by titrating its carboxylic acid group.

Instrumentation:

  • Burette (50 mL)

  • pH meter or a suitable indicator (e.g., phenolphthalein)

  • Magnetic stirrer

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol or a mixture of ethanol and water

  • Phenolphthalein indicator solution

Procedure:

  • Accurately weigh approximately 300-400 mg of the this compound sample into a beaker.

  • Dissolve the sample in a suitable solvent (e.g., 50 mL of ethanol or an ethanol/water mixture).

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink color is observed. If using a pH meter, titrate to the equivalence point.

  • Record the volume of NaOH solution used.

  • Calculation:

    • Purity (%) = (V × M × MW) / (W × 10)

    • Where:

      • V = Volume of NaOH solution in mL

      • M = Molarity of NaOH solution

      • MW = Molecular weight of this compound (165.57 g/mol )

      • W = Weight of the sample in mg

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample Add_Reagent Add Silylating Agent Weigh->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat Inject Inject into GC Heat->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Add_Indicator Add Indicator Dissolve->Add_Indicator Titrate Titrate with 0.1M NaOH Add_Indicator->Titrate Endpoint Observe Endpoint Titrate->Endpoint Record_Volume Record Volume of Titrant Endpoint->Record_Volume Calculate Calculate Purity Record_Volume->Calculate

References

Characterization of N-Chloroacetyl-DL-alanine: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-Chloroacetyl-DL-alanine. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the appropriate analytical techniques for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of this compound. Both achiral (for purity assessment) and chiral (for enantiomeric separation) methods are applicable.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol outlines a general method for assessing the purity of this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

This protocol provides a method for separating the D- and L-enantiomers of this compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)

Reagents:

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Trifluoroacetic acid (TFA), analytical grade

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Hexane:Isopropanol with 0.1% TFA. The exact ratio will need to be optimized for the specific chiral column used (e.g., 90:10).

  • Sample Preparation:

    • Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (to be optimized)

    • Injection Volume: 5-10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Elution: Isocratic

Data Presentation: HPLC Analysis

Table 1: Expected HPLC Data for this compound

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Separation)
Column C18Chiral Stationary Phase
Expected Retention Time Single peak, retention time dependent on exact gradient and column chemistry.Two baseline-separated peaks for D- and L-enantiomers.
Resolution (Rs) N/A> 1.5
Purity Assessment Area percentage of the main peak.Enantiomeric excess (% ee) calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not using a solvent with a known residual peak)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[2]

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[3]

    • Relaxation Delay: 2-5 seconds.

Data Presentation: NMR Analysis

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~1.5Doublet-CH₃
~4.2Quartet-CH- (Alanine)
~4.1Singlet-CH₂Cl
~8.5Broad Singlet-NH-
~11-12Broad Singlet-COOH
¹³C NMR ~17-CH₃
~42-CH₂Cl
~50-CH- (Alanine)
~168-C=O (Amide)
~175-C=O (Carboxylic acid)

Note: Chemical shifts are predictive and may vary depending on the solvent and other experimental conditions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the characterization of this compound using HPLC and NMR.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification hplc_purity Purity Analysis (Reversed-Phase HPLC) purification->hplc_purity hplc_chiral Enantiomeric Separation (Chiral HPLC) purification->hplc_chiral nmr_h1 ¹H NMR (Structural Confirmation) purification->nmr_h1 nmr_c13 ¹³C NMR (Structural Confirmation) purification->nmr_c13 data_analysis Data Analysis and Interpretation hplc_purity->data_analysis hplc_chiral->data_analysis nmr_h1->data_analysis nmr_c13->data_analysis report Final Report and Characterization Summary data_analysis->report

Caption: Workflow for the synthesis and analytical characterization of this compound.

Comparison with Alternative Techniques

While HPLC and NMR are primary methods for characterization, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Purity, enantiomeric composition, quantification.High resolution, sensitivity, and reproducibility.Requires reference standards for identification.
NMR Spectroscopy Detailed molecular structure, confirmation of functional groups.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to other techniques, can be complex for mixtures.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation pattern for structural clues.[4]High sensitivity, can be coupled with HPLC (LC-MS) for enhanced separation and identification.Isomers may not be distinguishable without fragmentation analysis.
Capillary Electrophoresis (CE) Enantiomeric separation, purity analysis.[5]High efficiency, small sample volume requirement.[5]Lower loading capacity compared to HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Cl).Fast, non-destructive, provides a molecular fingerprint.Provides limited structural detail compared to NMR.

Conclusion

The comprehensive characterization of this compound is effectively achieved through the synergistic use of HPLC and NMR spectroscopy. Reversed-phase HPLC is ideal for determining chemical purity, while chiral HPLC is essential for resolving and quantifying the D- and L-enantiomers. ¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. For a more exhaustive analysis, techniques such as mass spectrometry can be employed to confirm the molecular weight and provide fragmentation data. The choice of analytical methodology should be guided by the specific research question, whether it be routine quality control, detailed structural elucidation, or the determination of enantiomeric purity.

References

A Comparative Guide to Chiral HPLC Methods for the Resolution of N-Acylated DL-Alanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric resolution of chiral compounds is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of N-acylated DL-alanine enantiomers, with a focus on N-Chloroacetyl-DL-alanine and its close analogue, N-acetyl-DL-alanine. The information presented is intended to assist researchers in selecting and developing robust and efficient analytical methods for these and structurally related compounds.

Comparison of Chiral HPLC Method Performance

The selection of an appropriate chiral stationary phase (CSP) and mobile phase is paramount for achieving successful enantiomeric separation. This section summarizes the performance of different HPLC methods for the resolution of N-acylated amino acid enantiomers. While specific data for this compound is limited in publicly available literature, data for the closely related N-acetyl-DL-phenylalanine and N-acetyl-DL-valine provide valuable insights into the effectiveness of various chiral separation strategies.

Chiral Stationary Phase (CSP)AnalyteMobile Phasek'₁αRs
Teicoplanin-based (e.g., Astec® CHIROBIOTIC® T)N-acetyl-DL-phenylalanine100% Methanol + 0.1% Acetic Acid + 0.1% Triethylamine1.851.272.54[1]
Ristocetin A-based N-acetyl-DL-valineNot specified0.424.481.53

Key Performance Metrics:

  • k'₁ (Retention Factor of the first eluting enantiomer): Indicates the retention of the analyte on the column.

  • α (Selectivity Factor): The ratio of the retention factors of the two enantiomers (k'₂ / k'₁). A value greater than 1 indicates separation.

  • Rs (Resolution Factor): Describes the degree of separation between the two enantiomeric peaks. A value of ≥ 1.5 is generally considered baseline resolution.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the chiral HPLC methods referenced in this guide.

Method 1: Teicoplanin-based CSP for N-acetyl-DL-phenylalanine[1]

This method demonstrates a robust separation of N-acetyl-DL-phenylalanine enantiomers using a polar ionic mobile phase.

  • Instrumentation and Materials:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.[1]

    • Chiral Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.[1]

    • Solvents: HPLC grade methanol, glacial acetic acid, and triethylamine.[1]

    • Sample: Racemic N-acetyl-DL-phenylalanine.[1]

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine. For example, to prepare 1 L of mobile phase, add 1 mL of glacial acetic acid and 1 mL of triethylamine to 998 mL of methanol.[1]

    • Degas the mobile phase using sonication or vacuum filtration prior to use.[1]

  • Sample Preparation:

    • Prepare a stock solution of racemic N-acetyl-DL-phenylalanine at a concentration of 1.0 mg/mL in the mobile phase.[1]

    • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 230 nm

    • Injection Volume: 10 µL

Method 2: Ristocetin A-based CSP for N-acetyl-DL-valine

This method has shown high selectivity for N-acetyl-DL-valine. While the specific mobile phase composition was not detailed in the available literature, ristocetin A-based CSPs are known to operate in reversed-phase, normal-phase, and polar-organic modes.

  • Instrumentation and Materials:

    • Chiral Column: Ristocetin A bonded to 5-µm spherical silica gel.

    • Sample: Racemic N-acetyl-DL-valine.

  • General Chromatographic Conditions (Typical for Ristocetin A CSPs):

    • Mobile Phase Modes:

      • Reversed-Phase: Mixtures of water or aqueous buffers with organic modifiers like methanol or acetonitrile.

      • Polar-Organic Mode: Polar organic solvents such as methanol, ethanol, or acetonitrile, often with acidic or basic additives.

      • Normal-Phase: Nonpolar solvents like hexane or heptane with a polar modifier such as ethanol or isopropanol.

    • Detection: UV detection is commonly used.

Method Selection and Development Workflow

The process of selecting and optimizing a chiral HPLC method can be streamlined by following a logical workflow. The diagram below illustrates a typical approach for developing a chiral separation method for N-acylated amino acids.

Chiral_Method_Development cluster_0 Method Development Workflow Analyte Define Analyte: This compound CSP_Screening CSP Screening: 1. Teicoplanin 2. Ristocetin A 3. Crown Ether Analyte->CSP_Screening Initial Assessment Mobile_Phase_Opt Mobile Phase Optimization CSP_Screening->Mobile_Phase_Opt Promising CSP(s) Method_Validation Method Validation Mobile_Phase_Opt->Method_Validation Optimized Conditions Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Validated Method

Chiral HPLC Method Development Workflow

Signaling Pathways and Experimental Workflows

The chiral recognition mechanisms in HPLC are complex and depend on the specific interactions between the analyte and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. The following diagram illustrates the general principle of chiral separation on a CSP.

Chiral_Separation_Principle cluster_1 Principle of Chiral Separation Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) HPLC_Column Chiral Stationary Phase (CSP) Racemic_Mixture->HPLC_Column Injection Separation Differential Interaction HPLC_Column->Separation Elution with Mobile Phase Elution Separated Enantiomers Separation->Elution Different Retention Times

Principle of Chiral Recognition on a CSP

References

A Comparative Study of Acylases for the Enantioselective Resolution of N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure L-alanine is of significant interest in the pharmaceutical and fine chemical industries. One established method for obtaining optically active amino acids is the enzymatic resolution of a racemic mixture of their N-acylated derivatives. This guide provides a comparative overview of two commonly employed acylases, Acylase I from Aspergillus oryzae and Acylase I from porcine kidney, for the kinetic resolution of N-Chloroacetyl-DL-alanine. This process selectively hydrolyzes the L-enantiomer, allowing for the separation of L-alanine from the unreacted N-Chloroacetyl-D-alanine.

Performance Comparison of Acylases

ParameterAcylase I from Aspergillus oryzaeAcylase I from Porcine Kidney
Source Fungus (Aspergillus oryzae)Animal (Porcine Kidney)
Optimal pH 8.5 (for N-Chloroacetyl-alanine)[1]7.0 (for N-acetyl-L-methionine)
Substrate Specificity Active on N-chloroacetyl derivatives of various amino acids, including alanine, phenylalanine, methionine, leucine, norleucine, and tryptophan.[1] Prefers substrates with hydrophobic side chains.[1]Hydrolyzes a variety of N-acyl-L-amino acids, including N-chloroacetyl-L-amino acids.
Enantioselectivity Strictly L-specificStrictly L-specific
Cofactors/Inhibitors Zinc metalloenzyme. Activated by Co²⁺ and inhibited by metal chelating agents, Cd²⁺, and Mn²⁺.[1]Zinc metalloenzyme. Activated by Zn²⁺ and Co²⁺. Inhibited by SH blocking reagents.
Operational Stability Generally considered to be more stable than the porcine kidney enzyme.Less stable compared to the fungal enzyme.

Experimental Protocols

The following is a generalized experimental protocol for the enzymatic resolution of this compound. This protocol can be adapted and optimized for specific laboratory conditions and enzyme preparations.

Materials and Reagents
  • This compound

  • Acylase I from Aspergillus oryzae or Porcine Kidney

  • Sodium phosphate buffer (0.1 M)

  • Tris-HCl buffer (0.1 M)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Cobalt chloride (CoCl₂) (optional, as an activator)

  • Ion-exchange resin (e.g., Dowex 50W X8)

  • Ninhydrin reagent

  • Analytical equipment: pH meter, spectrophotometer, HPLC with a chiral column.

Enzyme Assay

The activity of the acylase can be determined by measuring the rate of L-alanine formation.

  • Reaction Mixture Preparation: Prepare a solution of this compound in the appropriate buffer (e.g., 0.1 M Tris-HCl, pH 8.5 for Aspergillus oryzae acylase). A typical substrate concentration to start with is 50 mM. If using an activator like CoCl₂, add it to the buffer to a final concentration of 0.5 mM.

  • Enzyme Addition: Add a known amount of the acylase to the reaction mixture to initiate the reaction. The enzyme concentration should be optimized to achieve a reasonable reaction rate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and stop the enzymatic reaction (e.g., by adding an equal volume of 1 M HCl or by heat inactivation).

  • Quantification of L-alanine: The amount of L-alanine produced can be quantified using the ninhydrin method, which detects free amino groups. Alternatively, HPLC analysis with a chiral column can be used to separate and quantify both L-alanine and the remaining N-Chloroacetyl-D-alanine.

Enantiomeric Excess (e.e.) Determination

The enantiomeric excess of the product (L-alanine) and the remaining substrate (N-Chloroacetyl-D-alanine) is a critical measure of the success of the resolution. This is typically determined by chiral HPLC analysis.

  • Sample Preparation: Take an aliquot from the reaction mixture after a specific time or at the end of the reaction.

  • HPLC Analysis: Inject the sample onto a suitable chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).

  • Data Analysis: Determine the peak areas for the L- and D-enantiomers. The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Preparative Scale Resolution and Product Isolation
  • Reaction Setup: For larger-scale resolution, dissolve this compound in the chosen buffer at the optimal pH and temperature. Add the acylase and let the reaction proceed until approximately 50% conversion is reached (to maximize the enantiomeric purity of both the product and the remaining substrate).

  • Enzyme Removal: After the reaction, the enzyme can be denatured by heating or by adjusting the pH and removed by centrifugation or filtration.

  • Separation of L-alanine and N-Chloroacetyl-D-alanine: The resulting mixture contains L-alanine and unreacted N-Chloroacetyl-D-alanine. This mixture can be separated based on the difference in their chemical properties. One common method is to use an ion-exchange chromatography column.

  • Hydrolysis of N-Chloroacetyl-D-alanine: The separated N-Chloroacetyl-D-alanine can be hydrolyzed (e.g., by acid hydrolysis) to obtain D-alanine.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of this compound.

Enzymatic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Separation cluster_products Products Substrate This compound Solution ReactionVessel Reaction Mixture (Optimal pH & Temp) Substrate->ReactionVessel Enzyme Acylase Solution (e.g., A. oryzae) Enzyme->ReactionVessel Monitoring Reaction Monitoring (e.g., HPLC, Ninhydrin) ReactionVessel->Monitoring Aliquots Separation Separation (Ion Exchange Chromatography) ReactionVessel->Separation Reaction Completion L_Alanine L-Alanine Separation->L_Alanine D_Substrate N-Chloroacetyl-D-alanine Separation->D_Substrate

Caption: Experimental workflow for the enzymatic resolution of this compound.

References

A Comparative Guide to the Synthesis of N-Chloroacetyl-DL-alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of two primary synthesis protocols for N-Chloroacetyl-DL-alanine, a key building block in the development of various pharmaceuticals and bioactive molecules. The protocols evaluated are the traditional Schotten-Baumann reaction in a biphasic organic system and a more contemporary, greener approach utilizing an aqueous phosphate buffer. This comparison offers insights into reaction efficiency, product yield, and environmental impact, supported by experimental data.

Executive Summary

The synthesis of this compound is most commonly achieved via the N-acylation of DL-alanine with chloroacetyl chloride. This guide details two effective methodologies:

  • Protocol 1: The Schotten-Baumann Reaction. A robust and widely used method involving the reaction of an amino acid with an acyl chloride in a two-phase system of water and an organic solvent, with a base to neutralize the generated hydrochloric acid.[1][2]

  • Protocol 2: Aqueous Synthesis in Phosphate Buffer. A greener alternative that leverages the chemoselectivity of the N-acylation reaction in an aqueous phosphate buffer, minimizing the use of volatile organic compounds.[3]

Both methods demonstrate high efficacy in producing the desired this compound derivative. The choice of protocol may be guided by factors such as desired solvent usage, downstream applications, and scale-up considerations.

Comparative Data Analysis

The following table summarizes the key quantitative data obtained from representative experimental protocols for the synthesis of this compound derivatives.

ParameterProtocol 1: Schotten-Baumann Reaction (this compound ethyl ester)Protocol 2: Aqueous Synthesis in Phosphate Buffer (Adapted for this compound)
Starting Material DL-alanine ethyl ester hydrochlorideDL-alanine
Acylating Agent Chloroacetyl chlorideChloroacetyl chloride
Solvent System Dichloroethane and Water0.1 M Phosphate Buffer (pH 7.4)
Base 50% Aqueous Sodium HydroxidePhosphate Buffer
Reaction Temperature 0-5°C to Room TemperatureRoom Temperature
Reaction Time 3 hours~20 minutes
Reported Yield ~80% (for the ethyl ester)[4]High yields reported for similar substrates[3]
Product Isolation Extraction and EvaporationFiltration or Extraction

Detailed Experimental Protocols

Protocol 1: Schotten-Baumann Reaction for this compound ethyl ester[4]

This protocol describes the synthesis of the ethyl ester derivative, which is structurally and reactively similar to this compound.

Materials:

  • DL-alanine ethyl ester hydrochloride (10 g, 0.064 mole)

  • Chloroacetyl chloride (7.2 g, 0.064 mole)

  • 50% Aqueous Sodium Hydroxide (10.2 g, 0.128 mole)

  • Dichloroethane (100 ml)

  • Saturated Salt Solution (50 ml)

  • Magnesium Sulfate

Procedure:

  • A mixture of DL-alanine ethyl ester hydrochloride and 50% aqueous sodium hydroxide in 80 ml of dichloroethane is prepared in a flask and stirred rapidly.

  • A solution of chloroacetyl chloride in 20 ml of dichloroethane is added dropwise to the mixture at 0-5°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature.

  • The mixture is left to stand for 3 hours.

  • The product is isolated by washing with 50 ml of a saturated salt solution.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is evaporated to yield the final product, this compound ethyl ester.

Protocol 2: Aqueous Synthesis of this compound in Phosphate Buffer

This protocol is adapted from a general method for the chemoselective N-acylation of amino compounds in an aqueous medium.[3]

Materials:

  • DL-alanine (1 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • 0.1 M Phosphate Buffer (pH 7.4, 10 ml)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (for drying, if necessary)

Procedure:

  • DL-alanine is dissolved in the phosphate buffer in a round-bottom flask with stirring at room temperature.

  • Chloroacetyl chloride is added dropwise to the stirring solution.

  • The reaction mixture is stirred at room temperature for approximately 20 minutes.

  • If the product precipitates, it is isolated by simple filtration.

  • If the product is soluble, it is extracted with an organic solvent like ethyl acetate.

  • The organic extracts are then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Visualizing the Synthesis and Workflow

To further elucidate the processes, the following diagrams, generated using Graphviz, illustrate the signaling pathway of the Schotten-Baumann reaction and the general experimental workflow for N-acylation.

Schotten_Baumann_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine DL-Alanine Amide This compound Amine->Amide AcidChloride Chloroacetyl Chloride AcidChloride->Amide Base Aqueous Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Water Water Base->Water N_Acylation_Workflow start Start dissolve Dissolve DL-Alanine in Solvent start->dissolve add_reagent Add Chloroacetyl Chloride Dropwise dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Reaction (e.g., TLC) react->monitor workup Reaction Work-up (e.g., Quenching, Washing) monitor->workup isolate Isolate Product (Filtration/Extraction) workup->isolate purify Purify Product (e.g., Recrystallization) isolate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

References

Benchmarking N-Chloroacetyl-DL-alanine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the selection of an appropriate N-terminal protecting group for amino acids is a critical decision that profoundly influences coupling efficiency, deprotection kinetics, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of N-Chloroacetyl-DL-alanine against three commonly used N-protected alanines: tert-Butoxycarbonyl (Boc)-DL-alanine, 9-Fluorenylmethoxycarbonyl (Fmoc)-DL-alanine, and Carboxybenzyl (Cbz)-DL-alanine. The following sections present a comparative analysis of their performance, supported by available experimental data, to facilitate an informed selection process for your research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of the four N-protected alanines is presented in Table 1. These properties, such as molecular weight and melting point, are important for reaction setup and characterization.

PropertyThis compoundBoc-DL-alanineFmoc-DL-alanineCbz-DL-alanine
Molecular Formula C₅H₈ClNO₃[1][2]C₈H₁₅NO₄[3][4]C₁₈H₁₇NO₄C₁₁H₁₃NO₄[5][6]
Molecular Weight ( g/mol ) 165.57[7][8]189.21[3][9]311.33223.22[6]
Appearance White solid[7]White to off-white crystalline solid[4][10]White to off-white solid[11]White powder[5]
Melting Point (°C) 125[7]109147-153112-113[5]
Solubility Soluble in waterSparingly soluble in water[10]Soluble in DMSO, DMF, and slightly in Methanol[11]Soluble in organic solvents like methanol and dichloromethane

Performance in Peptide Synthesis

The choice of an N-protecting group has significant implications for the key steps in solid-phase peptide synthesis (SPPS): deprotection and coupling. The stability of the protecting group and the conditions required for its removal dictate the overall synthetic strategy.

Deprotection Characteristics

The orthogonality of protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one group without affecting others.[12] N-Chloroacetyl, Boc, Fmoc, and Cbz groups are all removable under distinct conditions, offering flexibility in synthetic design. A qualitative and quantitative comparison of their deprotection is outlined in Table 2.

ParameterN-ChloroacetylBocFmocCbz
Deprotection Reagent Thiourea or 2-aminothiophenol[3]Strong acids (e.g., TFA)[13][14]Secondary amines (e.g., 20% piperidine in DMF)[14]Catalytic hydrogenation (e.g., H₂/Pd-C)[14]
Deprotection Conditions Mildly alkaline or neutralAcidicBasicNeutral, requires specialized equipment
Typical Deprotection Time Rapid (minutes to hours)5-30 minutes[7]~7 minutes[15]Varies (minutes to hours)
Byproducts Thiazolidinone derivative, easily removedCO₂, isobutylene[13]Dibenzofulvene-piperidine adductToluene, CO₂
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid-labile and hydrogenolysis-labile groupsOrthogonal to acid- and base-labile groups
Coupling Efficiency and Racemization

High coupling efficiency is crucial for the synthesis of long peptides, as incomplete reactions lead to deletion sequences that are difficult to separate from the desired product. Racemization, the loss of stereochemical integrity at the α-carbon, is another critical concern, as it can lead to diastereomeric impurities.[5] While direct comparative quantitative data for this compound is limited in the literature, Table 3 provides a summary based on available information and typical performance of the other protecting groups.

ParameterN-ChloroacetylBocFmocCbz
Typical Coupling Yield Generally high, but can be influenced by steric hindrance>99% per coupling step[16]>99% per coupling step[16]High in solution-phase, less common in SPPS[16]
Propensity for Racemization Data not readily available, but the electron-withdrawing nature may have an effect.Low for most amino acids, but can be significant for sensitive residues like His and Cys.Generally low, reported as ≤0.4% per cycle for some sequences.[17][18]Can be significant depending on the activation method.
Common Coupling Reagents Standard reagents (HBTU, HATU, DIC)Standard reagents (HBTU, HATU, DIC)Standard reagents (HBTU, HATU, DIC)Primarily used with DCC in solution-phase.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of each N-protected alanine are provided below. These protocols are based on established literature procedures and may require optimization for specific applications.

Synthesis Protocols

This compound: This procedure is adapted from the synthesis of this compound ethyl ester.

  • Dissolve DL-alanine in an aqueous solution of sodium hydroxide at 0-5°C.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature and a slightly alkaline pH.

  • Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).

  • Acidify the reaction mixture to precipitate the this compound.

  • Isolate the product by filtration, wash with cold water, and dry.

Boc-DL-alanine:

  • Suspend DL-alanine in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).

  • Add a base such as sodium hydroxide or triethylamine.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for several hours.

  • After the reaction is complete, perform an aqueous workup to remove the unreacted Boc₂O and other water-soluble components.

  • Acidify the aqueous layer to precipitate the Boc-DL-alanine.

  • Extract the product with an organic solvent, dry, and evaporate the solvent to obtain the final product.

Fmoc-DL-alanine:

  • Dissolve DL-alanine in an aqueous solution of a base like sodium carbonate or sodium bicarbonate.

  • Add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in an organic solvent (e.g., dioxane or acetone) dropwise at a low temperature.

  • Stir the mixture for several hours, allowing it to warm to room temperature.

  • Perform an aqueous workup and acidify the solution to precipitate the Fmoc-DL-alanine.

  • Collect the product by filtration, wash with water, and dry.

Cbz-DL-alanine:

  • Dissolve DL-alanine in an aqueous basic solution (e.g., NaOH).

  • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH in the alkaline range.

  • Stir the reaction mixture for a few hours at low temperature and then at room temperature.

  • After the reaction is complete, perform a workup to remove excess Cbz-Cl.

  • Acidify the aqueous solution to precipitate the Cbz-DL-alanine.

  • Isolate the product by filtration, wash with water, and dry.

Deprotection Protocols

N-Chloroacetyl Group:

  • Dissolve the N-chloroacetylated peptide in a suitable solvent.

  • Add a solution of thiourea or 2-aminothiophenol.

  • Adjust the pH to be weakly alkaline and stir the reaction at room temperature.

  • Monitor the reaction for the complete removal of the chloroacetyl group.

  • The resulting product can be purified by standard chromatographic techniques.

Boc Group:

  • Treat the Boc-protected peptide (on-resin or in solution) with a strong acid, typically trifluoroacetic acid (TFA), often in a mixture with a scavenger like triisopropylsilane (TIS) and water.

  • A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • The reaction is typically complete within 1-2 hours at room temperature.

  • For on-resin cleavage, the peptide is then precipitated from the cleavage mixture using cold diethyl ether.

Fmoc Group:

  • Treat the Fmoc-protected peptide on resin with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • The deprotection is usually rapid, often complete within 10-20 minutes at room temperature.

  • After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Cbz Group:

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), often at atmospheric or slightly elevated pressure.

  • The reaction is monitored until the deprotection is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide.

Visualizing the Workflow

To provide a clear overview of the processes involved, the following diagrams illustrate a generalized workflow for solid-phase peptide synthesis and the deprotection of the N-terminal protecting group.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Final Cleavage and Deprotection Resin Resin with Free Amine Deprotection N-terminal Deprotection Resin->Deprotection 1. Washing1 Washing Deprotection->Washing1 2. Coupling Amino Acid Coupling Washing1->Coupling 3. Washing2 Washing Coupling->Washing2 4. Washing2->Resin Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Washing2->Cleavage 5. Final_Peptide Purified Peptide Purification Purification (e.g., HPLC) Cleavage->Purification 6. Purification->Final_Peptide 7.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Pathways cluster_conditions Deprotection Conditions Protected_Ala N-Protected Alanine Chloroacetyl Boc Fmoc Cbz Thiourea Thiourea / Base Protected_Ala:caa->Thiourea TFA Strong Acid (TFA) Protected_Ala:cbo->TFA Piperidine Base (Piperidine) Protected_Ala:cfm->Piperidine H2_Pd H₂ / Pd-C Protected_Ala:ccb->H2_Pd Free_Ala Free Alanine (H₂N-Ala) Thiourea->Free_Ala TFA->Free_Ala Piperidine->Free_Ala H2_Pd->Free_Ala

Caption: Deprotection pathways for different N-protected alanines.

Conclusion

The selection of an N-terminal protecting group for alanine in peptide synthesis is a multifaceted decision that depends on the specific requirements of the synthetic strategy.

  • This compound offers the advantage of being removable under mild, non-acidic, and non-basic conditions, providing an orthogonal protecting group strategy. However, quantitative data on its performance, particularly regarding coupling efficiency and racemization, is less documented compared to the other protecting groups.

  • Boc-DL-alanine is a well-established protecting group, particularly in the Boc/Bzl strategy, with predictable performance and extensive literature support. Its acid lability, however, necessitates the use of strong acids for removal, which may not be suitable for acid-sensitive peptides.

  • Fmoc-DL-alanine is the cornerstone of modern solid-phase peptide synthesis due to its base lability, which allows for milder overall deprotection conditions. The Fmoc/tBu strategy is highly amenable to automation and the synthesis of complex peptides.

  • Cbz-DL-alanine , while historically significant and still valuable in solution-phase synthesis, is less commonly used in modern SPPS due to the requirements of catalytic hydrogenation for its removal.

Ultimately, the optimal choice will depend on the desired orthogonality, the sensitivity of the peptide sequence to acid or base, and the overall synthetic workflow. For novel applications requiring a unique deprotection strategy, this compound presents an interesting alternative, though further empirical evaluation may be necessary to fully characterize its performance in specific contexts.

References

A Spectroscopic Comparison of N-Chloroacetyl-DL-alanine and its Hydrolysis Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of N-Chloroacetyl-DL-alanine and its primary hydrolysis product, N-glycolyl-DL-alanine. The data presented is intended to aid researchers in the identification, characterization, and utilization of these compounds in drug development and other scientific applications. For comparative purposes, spectroscopic data for the related and well-characterized dipeptide, N-glycyl-DL-alanine, is used as a proxy for N-glycolyl-DL-alanine due to their structural similarity. Additionally, data for the stable analog, N-acetyl-DL-alanine, is included to provide a broader context.

Executive Summary

This compound is a reactive intermediate commonly used in the synthesis of more complex molecules. Its reactivity stems from the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. A primary and often unavoidable reaction in aqueous environments is hydrolysis, which replaces the chloro group with a hydroxyl group, yielding N-glycolyl-DL-alanine. This transformation results in significant and predictable changes in the spectroscopic signatures of the molecule, which are critical for monitoring reaction progress and confirming product identity. This guide details the key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between the parent compound and its hydrolysis product.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acylation of DL-alanine with chloroacetyl chloride.

Materials:

  • DL-alanine

  • Chloroacetyl chloride

  • Sodium hydroxide (aqueous solution, e.g., 2M)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for acidification)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • DL-alanine is dissolved in an aqueous solution of sodium hydroxide at a low temperature (0-5 °C) with vigorous stirring.

  • A solution of chloroacetyl chloride in an organic solvent, such as dichloromethane, is added dropwise to the chilled DL-alanine solution. The pH of the aqueous layer is maintained between 9 and 10 by the concurrent addition of sodium hydroxide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The organic layer is separated, and the aqueous layer is washed with the organic solvent.

  • The aqueous layer is then acidified to a pH of approximately 2 with hydrochloric acid, leading to the precipitation of this compound.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Hydrolysis of this compound to N-glycolyl-DL-alanine

The hydrolysis of this compound can be achieved through acid-catalyzed hydrolysis.

Materials:

  • This compound

  • 6N Hydrochloric acid

  • Phenol (optional, as a scavenger)

Procedure: [1]

  • A sample of this compound is placed in a hydrolysis tube.

  • 6N Hydrochloric acid (with 1% phenol, optional) is added to the tube.

  • The tube is sealed under vacuum.

  • The sealed tube is heated at approximately 110°C for 20-24 hours.[1]

  • After cooling, the excess hydrochloric acid is removed under vacuum.

  • The resulting solid, N-glycolyl-DL-alanine, is redissolved in a suitable buffer or solvent for analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, its hydrolysis product analog (N-glycyl-DL-alanine), and the stable analog N-acetyl-DL-alanine.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCH₃ (d)CH (q)CH₂ (s)
This compound~1.5~4.4~4.2
N-glycyl-DL-alanine (proxy)~1.4~4.3~3.6 (NH₂)
N-acetyl-DL-alanine~1.4~4.3~2.0 (acetyl CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCH₃CHCH₂C=O (amide)C=O (acid)
This compound~18~50~43~167~175
N-glycyl-DL-alanine (proxy)~17~51~42 (NH₂)~172~177
N-acetyl-DL-alanine~18~51~22 (acetyl CH₃)~172~177

Table 3: Key IR Absorption Bands (Wavenumber in cm⁻¹)

Functional GroupThis compoundN-glycyl-DL-alanine (proxy)N-acetyl-DL-alanine
O-H stretch (acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H stretch (amide)~3300-3250~3300-3250~3300-3250
C=O stretch (acid)~1730~1725~1720
C=O stretch (amide I)~1650~1660~1640
N-H bend (amide II)~1540~1550~1550
C-Cl stretch~750--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment Ions
This compound165.02166.03120 ([M-Cl]⁺), 88 ([M-CH₂ClCO]⁺), 74 ([Ala]⁺)
N-glycyl-DL-alanine (proxy)146.07147.08101 ([M-COOH]⁺), 88 ([M-NH₂CH₂CO]⁺), 74 ([Ala]⁺)[2]
N-acetyl-DL-alanine131.06132.0788 ([M-CH₃CO]⁺), 74 ([Ala]⁺), 43 ([CH₃CO]⁺)

Signaling Pathways and Experimental Workflows

The reaction of this compound with a nucleophile, such as water in hydrolysis, follows a straightforward nucleophilic substitution pathway. This can be visualized as a simple workflow.

reaction_workflow cluster_reactants Reactants cluster_products Products NCAA This compound NGAA N-glycolyl-DL-alanine NCAA->NGAA Nucleophilic Substitution H2O Water (H₂O) HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis of this compound.

The general experimental workflow for the synthesis and characterization of these compounds is outlined below.

experimental_workflow start Start synthesis Synthesis of This compound start->synthesis purification1 Purification and Characterization (NMR, IR, MS) synthesis->purification1 hydrolysis Hydrolysis Reaction purification1->hydrolysis purification2 Purification and Characterization of Product hydrolysis->purification2 comparison Spectroscopic Data Comparison purification2->comparison end End comparison->end

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic data clearly differentiates this compound from its hydrolysis product. The disappearance of the C-Cl stretch in the IR spectrum and the upfield shift of the α-carbon to the carbonyl group in the ¹³C NMR spectrum are clear indicators of the hydrolysis reaction. Mass spectrometry provides definitive evidence of the change in molecular weight and fragmentation patterns. This guide provides the necessary experimental and data-driven foundation for researchers working with this compound to confidently monitor its reactions and characterize its products.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Resolved N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the characterization of chiral molecules. This guide provides a comparative overview of established methods for assessing the enantiomeric excess of resolved N-Chloroacetyl-DL-alanine. Due to the limited availability of specific experimental data for this compound in published literature, this guide will utilize data for the closely related compound, N-acetyl-DL-alanine, as a practical and illustrative proxy. The principles and methodologies described are directly applicable to this compound.

The primary methods for determining the enantiomeric excess of N-acyl-amino acids, including this compound, are enzymatic resolution coupled with analytical techniques such as polarimetry, and direct chromatographic separation using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) with chiral solvating agents, also offer a powerful alternative.

Comparison of Analytical Methods for Enantiomeric Excess Determination

The choice of method for determining enantiomeric excess depends on factors such as the required accuracy, sample throughput, and available instrumentation. Below is a comparison of the most common techniques.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Resolution & Polarimetry Selective enzymatic hydrolysis of one enantiomer (typically the L-enantiomer) followed by measurement of the optical rotation of the unreacted enantiomer.Cost-effective for large-scale resolutions; provides a direct measure of optical purity.Indirect method for ee determination; requires a known specific rotation of the pure enantiomer; less accurate for low ee values.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and separation of the enantiomers.High accuracy and precision; applicable to a wide range of N-acyl-amino acids; direct quantification of each enantiomer.[1]Requires specialized and often expensive chiral columns; method development can be time-consuming.
Chiral Gas Chromatography (GC) Separation of volatile enantiomer derivatives on a chiral stationary phase.High resolution and sensitivity; suitable for thermally stable and volatile derivatives.[2]Requires derivatization to increase volatility, which adds a step to the workflow and can introduce analytical errors.[3]
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) Formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent, resulting in distinct NMR signals for each enantiomer that can be integrated for quantification.[4]Rapid and non-destructive; provides structural information; does not require chromatographic separation.[5]Lower sensitivity compared to chromatographic methods; requires relatively pure samples; chiral solvating agents can be expensive.

Experimental Protocols and Data

Enzymatic Resolution of N-acetyl-DL-alanine and Determination of Enantiomeric Excess by Polarimetry

This protocol describes the resolution of N-acetyl-DL-alanine using acylase, a method readily adaptable for this compound. The enantiomeric excess of the remaining N-acetyl-D-alanine is determined by measuring its optical rotation.

Experimental Protocol:

  • Enzymatic Hydrolysis:

    • Dissolve 10 g (0.077 mol) of N-acetyl-DL-alanine in 500 ml of water.

    • Neutralize the solution to pH 7 by adding 3.5 g of calcium carbonate.

    • Add an appropriate amount of acylase solution (e.g., 70 mg in 10 ml of water).

    • Incubate the mixture at 38°C for 48 hours.[6] During this time, the acylase will selectively hydrolyze the N-acetyl-L-alanine to L-alanine.

  • Separation of Products:

    • After incubation, acidify the solution to pH 5 with glacial acetic acid to precipitate the remaining N-acetyl-D-alanine.

    • Filter the mixture to collect the precipitated N-acetyl-D-alanine.

    • The filtrate contains the L-alanine.

  • Polarimetric Analysis:

    • Prepare a solution of the isolated N-acetyl-D-alanine of a known concentration in a suitable solvent (e.g., water).

    • Measure the optical rotation of the solution using a polarimeter.

    • Calculate the specific rotation and from that, the enantiomeric excess using the following formulas:

      • Specific Rotation ([(\alpha)]) = (\alpha) / (l * c), where (\alpha) is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

      • Enantiomeric Excess (% ee) = ([(\alpha)]observed / [(\alpha)]max) * 100, where [(\alpha)]max is the specific rotation of the pure enantiomer.

Quantitative Data (for N-acetyl-alanine):

ParameterValueReference
Initial amount of N-acetyl-DL-alanine10 g[6]
Yield of L-alanine2.8 g (81% of theoretical)[6]
Specific rotation of N-acetyl-L-alanine-65.5° (c=2 in water)[7]
Specific rotation of N-acetyl-D-alanine+65.5° (c=2 in water)Inferred

Note: The specific rotation of N-Chloroacetyl-L-alanine would need to be determined experimentally to apply this method accurately.

Workflow for Enzymatic Resolution and Polarimetry:

G cluster_resolution Enzymatic Resolution cluster_separation Separation cluster_analysis Analysis A This compound B Add Acylase A->B C Incubation (38°C, 48h) B->C D Acidify to pH 5 C->D E Filtration D->E F N-Chloroacetyl-D-alanine (precipitate) E->F G L-alanine (filtrate) E->G H Prepare solution of N-Chloroacetyl-D-alanine F->H I Measure Optical Rotation (Polarimeter) H->I J Calculate Enantiomeric Excess I->J G A Resolved N-Chloroacetyl-alanine Sample B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E UV Detection D->E F Chromatogram with Two Peaks E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H G cluster_accuracy Accuracy cluster_throughput Throughput cluster_cost Instrument Cost High High Moderate Moderate HighT High MediumT Medium LowT Low HighC High MediumC Medium LowC Low HPLC Chiral HPLC HPLC->High HPLC->MediumT HPLC->MediumC GC Chiral GC GC->High GC->MediumT GC->MediumC NMR Chiral NMR NMR->High NMR->HighT NMR->HighC Polarimetry Polarimetry Polarimetry->Moderate Polarimetry->LowT Polarimetry->LowC

References

Safety Operating Guide

Proper Disposal of N-Chloroacetyl-DL-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of N-Chloroacetyl-DL-alanine, a halogenated amino acid derivative.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Disposal Protocol: A Step-by-Step Guide

As a chlorinated organic compound, this compound is classified as halogenated organic waste . It must be segregated from non-halogenated waste streams to ensure proper disposal and to prevent chemical incompatibilities.

Step 1: Waste Segregation

  • Do not mix this compound with non-halogenated chemical waste.

  • Use a designated, clearly labeled, and leak-proof container for halogenated organic waste.

Step 2: Container Labeling

  • The waste container must be labeled "Halogenated Organic Waste."

  • All constituents of the waste mixture must be clearly identified on the label.

Step 3: Storage

  • Store the sealed waste container in a well-ventilated, designated satellite accumulation area.

  • Ensure the container is away from incompatible materials, such as strong oxidizing agents[5][6][7].

Step 4: Arrange for Professional Disposal

  • Disposal of halogenated organic waste is regulated and typically involves incineration by a licensed hazardous waste disposal company[8].

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified waste management provider to schedule a pickup.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information for the parent compound, DL-Alanine, to provide context. It is important to note that the addition of the chloroacetyl group will alter these properties.

PropertyValue (for DL-Alanine)Citation
Molecular Formula C3H7NO2[5][7]
Molecular Weight 89.09 g/mol [5][7]
Appearance White crystalline powder[5][7]
pH 5.5 - 7.0 (2.5% solution)[5][7]
Melting Point >200 °C[5][7]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[5][6][7]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with its potential hazards in mind. All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure. Emergency-preparedness equipment, including an eyewash station and a safety shower, must be readily accessible.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_disposal Final Disposal start This compound Waste Generated assess_halogen Is it a halogenated organic compound? start->assess_halogen segregate_yes Segregate into 'Halogenated Organic Waste' container assess_halogen->segregate_yes Yes segregate_no Follow disposal protocol for 'Non-Halogenated Organic Waste' assess_halogen->segregate_no No label_container Label container with all constituents segregate_yes->label_container contact_ehs Contact EHS or licensed waste disposal company label_container->contact_ehs incineration Incineration by approved facility contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Handling Guidance for N-Chloroacetyl-DL-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Prudent handling of N-Chloroacetyl-DL-alanine is critical for laboratory safety. This guide provides essential information on personal protective equipment, operational procedures, and disposal, empowering researchers to manage this chemical compound responsibly.

When working with this compound, a comprehensive approach to safety is paramount. This includes the consistent use of appropriate Personal Protective Equipment (PPE), adherence to established handling protocols, and proper disposal of waste. The following sections detail the necessary precautions and procedures to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound. This information is based on general safety protocols for similar chemical compounds, and it is crucial to consult the specific Safety Data Sheet (SDS) for this compound for definitive guidance.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or generating dust.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact. For larger quantities or in case of a spill, chemical-resistant overalls may be necessary.

Operational Plan: Handling and Storage

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Preparation and Use
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control airborne contaminants.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, evacuate the area and follow the established spill cleanup procedures for chemical hazards. Use an absorbent material to contain the spill and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

  • Container Disposal: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the container unusable before disposal to prevent reuse.

Logical Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_spill Spill Response start Receive and Inspect Chemical storage Store in Cool, Dry, Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weigh Solid in Ventilated Enclosure fume_hood->weighing dissolving Prepare Solution weighing->dissolving decontaminate Decontaminate Work Area dissolving->decontaminate spill Spill Occurs? dissolving->spill waste_collection Collect All Waste decontaminate->waste_collection disposal Dispose via Licensed Contractor waste_collection->disposal end End of Process disposal->end spill->decontaminate No spill_response Follow Spill Cleanup Protocol spill->spill_response Yes spill_response->waste_collection

Caption: Logical workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.